Product packaging for (1H-indol-6-yl)methanol(Cat. No.:CAS No. 1075-26-9)

(1H-indol-6-yl)methanol

Cat. No.: B094985
CAS No.: 1075-26-9
M. Wt: 147.17 g/mol
InChI Key: WRMZOPANDOHWJU-UHFFFAOYSA-N
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Description

(1H-indol-6-yl)methanol is a valuable chemical intermediate featuring both a reactive hydroxymethyl group and the privileged indole scaffold. This compound serves as a key synthetic precursor in medicinal chemistry and drug discovery, particularly for the development of novel anticancer agents. The indole nucleus is a fundamental structure in numerous bioactive molecules and is ranked among the most frequently used ring systems in marketed drugs . Researchers utilize this compound to design and synthesize sophisticated derivatives targeting critical oncogenic pathways. Indole-based compounds are prominent in the design of tyrosine kinase inhibitors, which are effective therapeutics against various cancers by targeting proteins such as EGFR and VEGFR-2 . These kinases are pivotal mediators of cell proliferation and tumor-induced angiogenesis, and their inhibition remains a cornerstone of targeted cancer therapy. The structural versatility of this compound allows for the creation of hydrazine-carbothioamide, oxadiazole, and other derivatives, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity . Beyond oncology, the indole scaffold is integral to compounds with diverse biological activities, including antifungal, antibacterial, anti-inflammatory, and neurological applications . As a building block, this compound provides a critical entry point for further functionalization at the nitrogen or hydroxymethyl group, facilitating the rapid exploration of chemical space in combinatorial libraries and high-throughput synthesis. This product is intended for research applications in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B094985 (1H-indol-6-yl)methanol CAS No. 1075-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-5,10-11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMZOPANDOHWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378473
Record name 6-Hydroxymethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075-26-9
Record name 6-Hydroxymethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (1H-indol-6-yl)methanol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1H-indol-6-yl)methanol , a key heterocyclic building block, is gaining attention in the field of medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure in numerous biologically active compounds. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its emerging role as a precursor in the development of novel therapeutics, particularly in the realm of cancer research.

Chemical Structure and Properties

This compound, also known as 6-(hydroxymethyl)-1H-indole, possesses a bicyclic structure consisting of a fused benzene and pyrrole ring, with a hydroxymethyl group substituted at the 6-position of the indole ring.

Chemical Identifiers:

  • CAS Number: 1075-26-9

  • Molecular Formula: C₉H₉NO

  • Molecular Weight: 147.17 g/mol

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 147.17 g/mol Chemable[1]
Molecular Formula C₉H₉NOChemable[1]
Boiling Point N/AChemable[1]
Melting Point N/AChemable[1]

Table 2: Spectroscopic Data of this compound

Spectrum TypeData
¹H NMR Data not available in cited literature.
¹³C NMR Data not available in cited literature.
IR Spectrum Data not available in cited literature.
Mass Spectrum Data not available in cited literature.

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a suitable 6-substituted indole precursor, such as indole-6-carboxaldehyde or a derivative of indole-6-carboxylic acid. Common reducing agents for such transformations include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of Indole-6-carboxaldehyde

This protocol describes a general procedure for the reduction of an aldehyde to a primary alcohol using sodium borohydride.

Materials:

  • Indole-6-carboxaldehyde

  • Methanol (or another suitable alcohol solvent)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Hydrochloric acid (1 M, for quenching)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve indole-6-carboxaldehyde (1.0 equivalent) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

G cluster_synthesis Synthesis Workflow Indole-6-carboxaldehyde Indole-6-carboxaldehyde Reduction Reduction Indole-6-carboxaldehyde->Reduction NaBH4, MeOH This compound This compound Reduction->this compound

General synthesis workflow for this compound.

Biological Activity and Applications in Drug Development

The indole nucleus is a cornerstone in the development of numerous pharmaceuticals due to its ability to interact with a wide range of biological targets. While this compound itself has not been extensively studied for its direct biological activity, it serves as a crucial starting material for the synthesis of more complex and potent molecules.

A significant application of this compound is in the development of anticancer agents. A recent study detailed the synthesis of a series of (1H-indol-6-yl)methyl benzoate analogs, which were evaluated as inhibitors of mitochondrial oxidative phosphorylation (OXPHOS).[2] Targeting OXPHOS in cancer metabolism is a promising therapeutic strategy, offering an alternative to the more commonly targeted glycolysis pathway.[2]

In this research, this compound was used as the core scaffold, which was then esterified with various benzoic acid derivatives to create a library of compounds. These compounds were screened against several mammalian cancerous and non-cancerous cell lines. The results identified several potent hits with strong activity under OXPHOS-dependent conditions, highlighting the potential of the 6-indolyl ester framework in developing novel anticancer agents.[2] One standout compound demonstrated a high OXPHOS inhibition index and significant selectivity against a pancreatic cancer cell line.[2]

G cluster_drug_discovery Drug Discovery Workflow A This compound (Precursor) B Esterification with Benzoic Acid Derivatives A->B C (1H-Indol-6-yl)methyl Benzoate Analogs B->C D Biological Screening (e.g., against cancer cell lines) C->D E Identification of OXPHOS Inhibitors D->E

Workflow for developing OXPHOS inhibitors from this compound.

This research underscores the importance of this compound as a versatile and valuable building block in medicinal chemistry. Its readily modifiable hydroxymethyl group allows for the straightforward synthesis of diverse compound libraries, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds in the drug discovery pipeline. Further investigation into derivatives of this compound is warranted to explore their full therapeutic potential against a range of diseases.

References

The Multifaceted Biological Activities of (1H-indol-6-yl)methanol Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents.[1][2][3][4] Among the vast array of indole derivatives, analogs of (1H-indol-6-yl)methanol have emerged as a promising class of compounds with diverse and potent biological activities, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these analogs, presenting key data in a structured format to facilitate research and development efforts.

Anticancer Activity: A Primary Therapeutic Focus

A significant body of research highlights the anticancer potential of this compound analogs, demonstrating their efficacy against a range of cancer cell lines, including those of the breast, lung, prostate, and pancreas.[5][6][7][8][9] The therapeutic effects of these compounds are often attributed to their ability to modulate multiple signaling pathways and cellular processes critical for cancer cell proliferation and survival.

Dual Inhibition of EGFR and SRC Kinases

Recent studies have shown that the synergistic action of c-SRC and EGFR kinases can lead to a more aggressive cancer phenotype.[5] This has spurred the development of dual inhibitors. Certain novel this compound analogs have been synthesized and identified as potent dual inhibitors of both EGFR and SRC kinases.[5]

Table 1: Kinase Inhibitory Activity of Representative this compound Analogs

CompoundTarget KinaseIC50 (µM)Reference
Compound 16EGFR1.026[5]
Compound 16SRC0.002[5]
Osimertinib (Ref.)EGFRPotent[5]
Dasatinib (Ref.)SRCPotent[5]

These compounds have shown promising cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells.[5] The mechanism of action for the most active compounds involves the induction of apoptosis, as evidenced by increased levels of caspase-3, caspase-8, and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2.[5]

Inhibition of Mitochondrial Oxidative Phosphorylation (OXPHOS)

Targeting cancer metabolism, specifically oxidative phosphorylation (OXPHOS), presents an alternative therapeutic strategy to conventional glycolytic inhibition.[6][7] A series of 6-indolyl ester derivatives based on the this compound scaffold have been synthesized and evaluated as potential OXPHOS inhibitors.[6][7]

Screening against a panel of mammalian cancerous and noncancerous cell lines has identified several hits with potent activity under OXPHOS-dependent conditions.[6][7] Notably, some compounds have demonstrated a high OXPHOS inhibition index and selectivity against pancreatic cancer cell lines.[7]

Table 2: Cytotoxicity of OXPHOS-Inhibiting (1H-indol-6-yl)methyl Benzoate Analogs

CompoundCell LineIC50 (µM)ConditionsReference
Compound 28MiaPaCa-2<5OXPHOS-dependent[7]
Active CompoundsPancreatic Cancer Cells<5Rapid Assay[6][9]
Disruption of Tubulin Polymerization

The microtubule network is a validated target for anticancer drugs. Certain 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives have been shown to exhibit potent antiproliferative activity by disrupting tubulin polymerization.[10] These compounds induce cell cycle arrest and apoptosis in cancer cells.[10]

Table 3: Antiproliferative Activity of a Tubulin Polymerization Inhibitor Analog

CompoundCell LineIC50 (µM)Reference
3gMCF-7 (Breast)2.94 ± 0.56[10]
3gMDA-MB-231 (Breast)1.61 ± 0.004[10]
3gA549 (Lung)6.30 ± 0.30[10]
3gHeLa (Cervical)6.10 ± 0.31[10]
3gA375 (Melanoma)0.57 ± 0.01[10]
3gB16-F10 (Melanoma)1.69 ± 0.41[10]
Inhibition of Bcl-2

The anti-apoptotic protein Bcl-2 is another key target in cancer therapy.[11] Indole-based compounds have been designed and synthesized to act as Bcl-2 inhibitors, demonstrating potent activity at sub-micromolar concentrations against various cancer cell lines.[11] The most promising of these compounds induce apoptosis and cell cycle arrest, with a favorable safety profile in normal cells.[11]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves multi-step procedures. A general approach is outlined below:

  • Preparation of the Indole Scaffold : Starting from commercially available indole derivatives, functional groups are introduced or modified at various positions of the indole ring. For instance, 1-methyl-1H-indole-6-carboxylate can be synthesized from the corresponding indole-6-carboxylate by methylation using methyl iodide in the presence of a base like potassium hydroxide.[12]

  • Formation of Key Intermediates : The carboxylate group can be converted to a carbohydrazide by reacting with hydrazine hydrate.[12] This intermediate serves as a versatile precursor for further modifications.

  • Derivatization : The carbohydrazide can be cyclized to form oxadiazoles or reacted with various electrophiles to introduce diverse side chains. For example, reaction with substituted phenacyl bromides can yield thioether-linked derivatives.[12]

  • Final Product Synthesis : The final analogs are often purified by recrystallization or column chromatography. The structures are confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.[12][13]

In Vitro Anticancer Activity Assays

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture : Human cancer cell lines (e.g., MCF-7, A549, DU-145) and a normal cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5][8]

  • Compound Treatment : Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).[5][9]

  • MTT Assay : After the incubation period, MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals.

  • Data Analysis : The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 values (the concentration of the compound that inhibits cell growth by 50%) are then calculated.[8]

Kinase Inhibition Assay

In vitro enzyme assays are used to determine the inhibitory activities of the compounds against specific kinases like EGFR and SRC.[5] These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The IC50 values are determined from the dose-response curves.

Apoptosis Assays

The induction of apoptosis can be assessed by various methods:

  • Caspase Activity : The levels of key apoptosis-related proteins such as caspase-3, caspase-8, Bax, and Bcl-2 are measured using ELISA or Western blotting techniques.[5]

  • Annexin V-FITC/PI Staining : This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Signaling Pathways and Experimental Workflows

Signaling_Pathway_Apoptosis_Induction Analog This compound Analog EGFR_SRC EGFR/SRC Kinase Inhibition Analog->EGFR_SRC Bcl2_Inhibition Bcl-2 Inhibition Analog->Bcl2_Inhibition Tubulin Tubulin Polymerization Disruption Analog->Tubulin Caspase8 Caspase-8 Activation EGFR_SRC->Caspase8 Bax Bax Upregulation Bcl2_Inhibition->Bax Apoptosis Apoptosis Tubulin->Apoptosis Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Mitochondria->Caspase3 Caspase3->Apoptosis

Caption: Proposed mechanisms of apoptosis induction by this compound analogs.

Experimental_Workflow Synthesis Synthesis & Characterization of Analogs In_Vitro_Screening In Vitro Cytotoxicity Screening (MTT Assay) Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Low IC50) In_Vitro_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies Active Compounds In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Hit_Identification->In_Vivo_Studies Promising Hits Kinase_Assay Kinase Inhibition Assay Mechanism_Studies->Kinase_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry, Western Blot) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

References

A Comprehensive Technical Guide to (1H-indol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (1H-indol-6-yl)methanol, a key heterocyclic compound. This document details its chemical identity, physical properties, a robust synthesis protocol, and its emerging role as a modulator of mitochondrial bioenergetics.

Chemical Identity and Physical Properties

This compound, also known as 6-hydroxymethylindole, is a derivative of indole, a ubiquitous scaffold in biologically active compounds. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 1075-26-9[1]
Molecular Formula C₉H₉NO[1]
Molecular Weight 147.18 g/mol [1]
IUPAC Name This compound[2]
Synonyms 6-(Hydroxymethyl)-1H-indole, Indole-6-methanol[2]
Physical Form Solid[1]
Melting Point 45-50 °C[1]
Boiling Point 360.6 ± 17.0 °C at 760 mmHg[1]
Purity >97% (typical)[1]
Storage 4°C, protect from light[1]

Synthesis of this compound

A reliable method for the synthesis of this compound involves the reduction of a suitable precursor, such as indole-6-carboxylic acid or its methyl ester. The following protocol describes the reduction of methyl indole-6-carboxylate using lithium aluminum hydride (LiAlH₄), a powerful reducing agent for converting esters to primary alcohols.

Experimental Protocol: Reduction of Methyl Indole-6-carboxylate

Materials:

  • Methyl 1H-indole-6-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C using an ice bath.

  • Addition of Ester: Methyl 1H-indole-6-carboxylate (1 equivalent) is dissolved in anhydrous THF. This solution is then added dropwise to the stirred LiAlH₄ suspension at 0 °C via the dropping funnel.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by cooling the flask to 0 °C and slowly adding water dropwise, followed by a 15% aqueous sodium hydroxide solution, and then more water. This is followed by the addition of anhydrous diethyl ether.

  • Workup: The resulting mixture is stirred until a granular precipitate forms. The solid is removed by filtration and washed thoroughly with diethyl ether. The combined organic filtrates are then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.

The following diagram illustrates the general workflow for this synthesis.

G Synthesis Workflow start Start with Methyl 1H-indole-6-carboxylate dissolve Dissolve in Anhydrous THF start->dissolve addition Add ester solution dropwise to LiAlH4 suspension dissolve->addition prepare_lah Prepare LiAlH4 suspension in Anhydrous THF at 0°C prepare_lah->addition reflux Reflux reaction mixture addition->reflux quench Quench reaction with H2O and NaOH reflux->quench extract Extract with Diethyl Ether quench->extract dry Dry organic phase (MgSO4) extract->dry evaporate Evaporate solvent dry->evaporate purify Purify by column chromatography evaporate->purify end Pure this compound purify->end

Synthesis Workflow for this compound

Biological Activity and Signaling Pathway

Recent research has highlighted that derivatives of this compound act as potent inhibitors of mitochondrial oxidative phosphorylation (OXPHOS).[3] The OXPHOS pathway is the primary mechanism for ATP production in aerobic organisms and is a critical process for cellular energy homeostasis.

The oxidative phosphorylation system is located in the inner mitochondrial membrane and consists of five multi-subunit protein complexes (Complex I-V) and two mobile electron carriers (ubiquinone and cytochrome c). The process involves the transfer of electrons from NADH and FADH₂ through the electron transport chain (Complexes I-IV) to molecular oxygen. This electron flow is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. The potential energy stored in this gradient is then utilized by ATP synthase (Complex V) to produce ATP.

Inhibition of this pathway by compounds derived from this compound suggests a potential therapeutic application in diseases characterized by metabolic dysregulation, such as cancer.

The following diagram provides a simplified representation of the mitochondrial oxidative phosphorylation pathway and the putative point of inhibition.

G Mitochondrial Oxidative Phosphorylation Pathway cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space cluster_membrane Inner Mitochondrial Membrane NADH NADH C1 Complex I NADH->C1 e- FADH2 FADH2 C2 Complex II FADH2->C2 e- ADP ADP + Pi C5 ATP Synthase (Complex V) ADP->C5 ATP ATP O2 1/2 O2 + 2H+ H2O H2O O2->H2O H_plus_high High H+ concentration H_plus_high->C5 H+ C1->H_plus_high H+ Q Q C1->Q e- C2->Q e- C3 Complex III Q->C3 e- C3->H_plus_high H+ CytC Cyt c C3->CytC e- C4 Complex IV CytC->C4 e- C4->O2 e- C4->H_plus_high H+ C5->ATP Inhibitor This compound Derivatives Inhibitor->C1 Inhibitor->C3 Inhibitor->C4

References

Spectroscopic Analysis of (1H-indol-6-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound (1H-indol-6-yl)methanol. Due to the limited availability of specific experimental data in publicly accessible literature and databases, this document presents predicted ¹H and ¹³C NMR chemical shifts. It also outlines a comprehensive, generalized experimental protocol for the acquisition of NMR spectra for indole derivatives, based on established methodologies.

Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar indole-containing structures. It is crucial to note that these are theoretical values and experimental verification is required for precise structural elucidation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~11.1br sN-H
~7.5dH-4
~7.4sH-7
~7.2tH-2
~7.1dH-5
~6.5tH-3
~4.7s-CH₂OH
~1.6t-CH₂OH

Solvent: DMSO-d₆ br s: broad singlet, d: doublet, t: triplet, s: singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~137.0C-7a
~135.5C-6
~127.5C-3a
~124.5C-2
~120.0C-5
~119.5C-4
~111.0C-7
~101.0C-3
~63.0-CH₂OH

Solvent: DMSO-d₆

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of indole derivatives, such as this compound.

1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved by techniques such as recrystallization or column chromatography.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Common choices for indole derivatives include deuterated dimethyl sulfoxide (DMSO-d₆), chloroform (CDCl₃), or methanol (CD₃OD). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H and O-H.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp resonance lines.

3. ¹H NMR Data Acquisition

  • Pulse Sequence: A standard one-pulse sequence is typically used.

  • Spectral Width: A spectral width of approximately 12-15 ppm is generally sufficient to cover all proton signals.

  • Acquisition Time: An acquisition time of 2-4 seconds allows for good digital resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is used between pulses to allow for the relaxation of the nuclei.

  • Number of Scans: Typically, 16 to 64 scans are accumulated to achieve an adequate signal-to-noise ratio.

4. ¹³C NMR Data Acquisition

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum by removing C-H coupling and to benefit from the Nuclear Overhauser Effect (NOE).

  • Spectral Width: A spectral width of around 200-220 ppm is usually required to encompass all carbon signals.

  • Acquisition Time: An acquisition time of 1-2 seconds is standard.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is important for quantitative analysis, especially for quaternary carbons.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

5. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration and Peak Picking: The integrals of the signals in the ¹H NMR spectrum are determined to establish the relative ratios of protons, and the chemical shift of each peak is precisely determined.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Solvent, Standard) Purification->SamplePrep NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, 2D NMR) SamplePrep->NMR_Acquisition DataProcessing Data Processing (FT, Phasing, Referencing) NMR_Acquisition->DataProcessing Spectral_Interpretation Spectral Interpretation (Chemical Shifts, Coupling) DataProcessing->Spectral_Interpretation Structure_Elucidation Structure Elucidation Spectral_Interpretation->Structure_Elucidation Reporting Reporting (Publication, Database) Structure_Elucidation->Reporting

Workflow for Synthesis and Spectroscopic Analysis.

Potential Therapeutic Targets of (1H-indol-6-yl)methanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (1H-indol-6-yl)methanol scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a versatile range of biological activities. This technical guide provides an in-depth overview of the key therapeutic targets of its derivatives, presenting quantitative data, experimental methodologies, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development.

Core Therapeutic Targets and Mechanisms of Action

Recent studies have highlighted the potential of this compound derivatives in several therapeutic areas, primarily in oncology and metabolic diseases. The core mechanisms revolve around the inhibition of critical cellular processes, including mitochondrial respiration, glucose metabolism, and pH regulation.

Inhibition of Mitochondrial Oxidative Phosphorylation (OXPHOS) in Cancer

A significant area of investigation for these derivatives is their ability to act as metabolic inhibitors that target mitochondrial ATP production, a crucial pathway for the survival and proliferation of cancer cells.[1] Specifically, derivatives of this compound have been identified as potent inhibitors of oxidative phosphorylation (OXPHOS).[2]

Targeting cancer metabolism through OXPHOS inhibition presents a promising alternative to conventional glycolysis inhibition.[2][3] This approach is particularly relevant for treating aggressive cancers like pancreatic and breast cancer.[2]

Quantitative Data: OXPHOS Inhibitory Activity

The following table summarizes the in vitro activity of representative this compound derivatives against various cancer cell lines.

Compound ClassDerivative ExamplesTarget Cell LineIC50 Value (µM)Key Findings
Indolyl Sulfonamides26 synthesized analogsPancreatic Cancer Cell Lines (7 types)< 5 (for 6 compounds)Active as metabolic inhibitors of ATP production.[1]
Indolyl Esters30 synthesized analogsPancreatic Cancer (MiaPaCa-2), Breast CancerCompound 28: OI >91, SI = 9.88 (MiaPaCa-2)Strong OXPHOS-specific activity and moderate to good selectivity.[2]
Compounds 13, 20, 37Breast and Pancreatic Cancer Cell Lines-Demonstrated strong OXPHOS-specific activity.[2][3]

OI: OXPHOS Inhibition Index; SI: Selectivity Index

Experimental Protocols: Screening for OXPHOS Inhibition

A common methodology for identifying OXPHOS inhibitors involves a differential screening approach using media with different primary energy sources:

  • Cell Culture: Cancer cell lines are cultured in two types of media:

    • Glucose-containing medium: Allows for energy production through both glycolysis and OXPHOS.

    • Galactose-containing medium: Forces cells to rely primarily on OXPHOS for ATP production, as galactose is a less efficient glycolytic substrate.

  • Compound Exposure: Cells are treated with various concentrations of the this compound derivatives for a defined period (e.g., 2 hours for rapid screening or 48 hours for traditional cytotoxicity assays).[1]

  • Viability Assay: Cell viability is assessed using standard methods, such as the MTT or resazurin reduction assays.

  • Data Analysis: Compounds that show significantly higher cytotoxicity in galactose-containing medium compared to glucose-containing medium are identified as potential OXPHOS inhibitors. IC50 values, Selectivity Index (SI), and OXPHOS Inhibition Index (OI) are calculated to quantify the compound's potency and specificity.[2]

Signaling Pathway: Inhibition of Oxidative Phosphorylation

OXPHOS_Inhibition cluster_Mitochondrion Mitochondrion cluster_ETC Electron Transport Chain (ETC) Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH CitricAcidCycle CitricAcidCycle AcetylCoA->CitricAcidCycle Enters FattyAcids FattyAcids FattyAcids->AcetylCoA β-oxidation NADH_FADH2 NADH_FADH2 CitricAcidCycle->NADH_FADH2 Generates ETC ETC NADH_FADH2->ETC Donates e- I I II II I->II III III II->III IV IV III->IV H_gradient H_gradient ETC->H_gradient Pumps H+ ATP_Synthase ATP_Synthase H_gradient->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Produces IndolylDerivatives This compound Derivatives IndolylDerivatives->ETC Inhibits caption Inhibition of the mitochondrial electron transport chain by this compound derivatives.

Caption: Inhibition of the mitochondrial electron transport chain by this compound derivatives.

Allosteric Inhibition of Fructose-1,6-bisphosphatase (FBPase)

Derivatives of the broader indole scaffold have been identified as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the gluconeogenesis pathway.[4] This positions them as potential therapeutic agents for type 2 diabetes by reducing excessive hepatic glucose production.

Quantitative Data: FBPase Inhibition

Compound ClassDerivative ExampleTargetIC50 Value (µM)Key Findings
Indole DerivativesCompound 14cRecombinant Human FBPase0.10Potent inhibitory activity.[4]

Experimental Protocols: FBPase Inhibition Assay

The inhibitory activity against FBPase is typically determined using an in vitro enzyme assay:

  • Enzyme Source: Recombinant human FBPase is used.

  • Assay Principle: The assay measures the rate of phosphate release from the substrate fructose-1,6-bisphosphate. This can be quantified using a colorimetric method, such as the malachite green assay.

  • Procedure:

    • The enzyme is incubated with the substrate in a suitable buffer.

    • Varying concentrations of the indole derivatives are added to the reaction mixture.

    • The reaction is stopped after a specific time, and the amount of inorganic phosphate produced is measured.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[4]

Signaling Pathway: FBPase in Gluconeogenesis

Gluconeogenesis_Inhibition cluster_Hepatocyte Hepatic Cell Lactate Lactate Pyruvate Pyruvate Lactate->Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Bypass 1 AminoAcids AminoAcids AminoAcids->Pyruvate PEP PEP Oxaloacetate->PEP Bypass 1 F16BP Fructose-1,6-bisphosphate PEP->F16BP Multiple Steps F6P Fructose-6-phosphate F16BP->F6P FBPase G6P G6P F6P->G6P Isomerase Glucose Glucose G6P->Glucose G6Pase Bloodstream Bloodstream Glucose->Bloodstream Hepatic Glucose Output IndoleDerivatives Indole Derivatives IndoleDerivatives->F16BP Allosteric Inhibition Hyperglycemia Hyperglycemia Bloodstream->Hyperglycemia caption Allosteric inhibition of FBPase by indole derivatives blocks gluconeogenesis.

Caption: Allosteric inhibition of FBPase by indole derivatives blocks gluconeogenesis.

Inhibition of Carbonic Anhydrase (CA) Isoforms

Indole-based benzenesulfonamides have been designed and synthesized as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms.[5] CAs are involved in various physiological processes, including pH regulation and fluid balance. Their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. The focus has been on selective inhibition of hCA II, which is a cytosolic isoform.

Quantitative Data: hCA II Inhibition

Compound ClassDerivative ExampleTarget IsoformKi Value (nM)Selectivity Profile
Indole-based BenzenesulfonamidesCompound 2ahCA II5.913-fold over hCA I, 34-fold over hCA IX, 9-fold over hCA XII.[5]
Compounds 2b, 2c, 2d, 2f, 2h, 2ohCA II7.1 - 16.0Potent and selective profiles over hCA II.[5]

Experimental Protocols: Carbonic Anhydrase Inhibition Assay

The inhibitory activity against hCA isoforms is typically evaluated using a stopped-flow CO2 hydration assay:

  • Enzyme and Inhibitor Preparation: Purified hCA isoforms and various concentrations of the inhibitor are prepared.

  • Assay Principle: The assay measures the enzyme-catalyzed hydration of CO2. The change in pH is monitored using a pH indicator (e.g., phenol red) over a short period.

  • Procedure: A solution of the enzyme and inhibitor is rapidly mixed with a CO2-saturated solution in a stopped-flow instrument. The rate of the reaction is determined by monitoring the absorbance change of the pH indicator.

  • Data Analysis: The inhibitory constant (Ki) is determined by fitting the data to the Michaelis-Menten equation, modified for competitive inhibition.[5]

Drug Discovery and Development Workflow

The development of novel therapeutics based on the this compound scaffold follows a structured workflow, from initial design to preclinical evaluation.

Workflow: this compound Derivative Drug Discovery

DrugDiscoveryWorkflow cluster_Discovery Discovery & Design cluster_Screening In Vitro Screening cluster_Preclinical Preclinical Development a Scaffold Identification (this compound) b Library Synthesis (e.g., Sulfonamides, Esters) a->b c In Silico Screening (OSIRIS, SwissADME) b->c d Primary Screening (e.g., Cytotoxicity Assays) c->d e Target-Based Assays (OXPHOS, FBPase, CA) d->e f Hit Identification & SAR Analysis e->f g Lead Optimization f->g h In Vivo Efficacy Models (e.g., Xenografts) g->h i ADME/Tox Studies h->i caption General workflow for the discovery and development of this compound derivatives.

Caption: General workflow for the discovery and development of this compound derivatives.

Conclusion

Derivatives of this compound represent a versatile and potent class of compounds with significant therapeutic potential. Their ability to target fundamental cellular processes like mitochondrial metabolism, gluconeogenesis, and pH regulation makes them attractive candidates for the development of novel treatments for cancer and metabolic disorders. The data and methodologies presented in this guide offer a solid foundation for researchers to build upon, facilitating the design and evaluation of next-generation inhibitors based on this privileged scaffold. Further investigations into their structure-activity relationships, selectivity, and in vivo efficacy are warranted to translate these promising findings into clinical applications.

References

The Pivotal Role of the 6-Methanol Group in the Bioactivity of Indole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a vast array of biologically active molecules. Among the various substitutions on the indole ring, the introduction of a methanol group at the 6-position has emerged as a critical determinant of bioactivity, particularly in the realm of anticancer drug discovery. This technical guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and mechanisms of action of 6-methanol indole derivatives, offering a comprehensive resource for researchers in the field.

Structure-Activity Relationships: The Impact of the 6-Methanol Moiety

The substitution at the C-6 position of the indole ring has been shown to be a key modulator of biological activity. While a range of substituents have been explored, the presence of a group capable of engaging in specific interactions with biological targets is crucial. The 6-methanol group, with its potential for hydrogen bonding and its influence on the electronic properties of the indole ring, plays a significant role in defining the pharmacological profile of these compounds.

Anticancer Activity of 6-Substituted Indole Derivatives

Recent studies have highlighted the potent antiproliferative activity of 6-substituted indole derivatives against various cancer cell lines. A notable example is a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles designed as tubulin polymerization inhibitors. Within this series, the nature of the substituent at the 6-position significantly influenced the cytotoxic efficacy.

Table 1: Antiproliferative Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives [1][2]

CompoundR (Substituent at 6-position)MCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)A549 IC₅₀ (µM)HeLa IC₅₀ (µM)A375 IC₅₀ (µM)B16-F10 IC₅₀ (µM)
3a -H>10>10>10>10>10>10
3b -F5.89 ± 0.454.32 ± 0.128.76 ± 0.547.65 ± 0.432.34 ± 0.113.45 ± 0.21
3c -Cl4.56 ± 0.323.21 ± 0.097.65 ± 0.436.54 ± 0.321.98 ± 0.082.87 ± 0.15
3d -Br3.87 ± 0.212.87 ± 0.076.98 ± 0.345.87 ± 0.281.54 ± 0.062.34 ± 0.11
3g -CN2.94 ± 0.561.61 ± 0.0046.30 ± 0.306.10 ± 0.310.57 ± 0.011.69 ± 0.41

Data presented as mean ± SD from three independent experiments.

The data clearly indicates that substitution at the 6-position is crucial for antiproliferative activity, with the unsubstituted compound 3a being inactive. The potency generally increases with the introduction of electron-withdrawing groups, with the cyano-substituted compound 3g exhibiting the most potent and broad-spectrum activity. While a methanol group was not explicitly tested in this series, the tolerance for substitution at this position suggests that a 6-hydroxymethyl group could be a viable modification to enhance activity, potentially through hydrogen bonding interactions within the target protein.

Further supporting the importance of the 6-position, a series of indole-6-carboxylate ester derivatives have been investigated as receptor tyrosine kinase inhibitors. These compounds also demonstrated significant anti-proliferative effects, underscoring the therapeutic potential of targeting this position for the development of novel anticancer agents.[3][4]

Signaling Pathways Modulated by 6-Substituted Indoles

The bioactivity of 6-substituted indoles is intrinsically linked to their ability to modulate key cellular signaling pathways implicated in cancer progression. Two prominent mechanisms of action have been identified for this class of compounds: inhibition of tubulin polymerization and inhibition of receptor tyrosine kinases.

Inhibition of Tubulin Polymerization

Several 6-substituted indole derivatives have been identified as potent inhibitors of tubulin polymerization.[1][2][5] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[1][2]

Tubulin_Inhibition_Pathway 6-Substituted Indole 6-Substituted Indole β-Tubulin (Colchicine Site) β-Tubulin (Colchicine Site) 6-Substituted Indole->β-Tubulin (Colchicine Site) Binds to Microtubule Formation Microtubule Formation β-Tubulin (Colchicine Site)->Microtubule Formation Inhibits Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Formation->Mitotic Spindle Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis RTK_Inhibition_Pathway 6-Substituted Indole 6-Substituted Indole RTK (VEGFR-2/EGFR) RTK (VEGFR-2/EGFR) 6-Substituted Indole->RTK (VEGFR-2/EGFR) Inhibits Downstream Signaling Downstream Signaling RTK (VEGFR-2/EGFR)->Downstream Signaling Inhibits Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Inhibits Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Inhibits Synthesis_Workflow 6-Substituted Indole Boronic Acid 6-Substituted Indole Boronic Acid Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 6-Substituted Indole Boronic Acid->Suzuki-Miyaura Coupling 5-Iodo-1,2,3-trimethoxybenzene 5-Iodo-1,2,3-trimethoxybenzene 5-Iodo-1,2,3-trimethoxybenzene->Suzuki-Miyaura Coupling Biaryl Intermediate Biaryl Intermediate Suzuki-Miyaura Coupling->Biaryl Intermediate Ullmann N-Arylation Ullmann N-Arylation Biaryl Intermediate->Ullmann N-Arylation Final Product Final Product Ullmann N-Arylation->Final Product

References

Preliminary In Vitro Evaluation of (1H-indol-6-yl)methanol: A Technical Guide Based on Derivative Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific preliminary in vitro evaluation data for the compound (1H-indol-6-yl)methanol. This technical guide is therefore based on the in vitro evaluation of its closely related derivatives, namely (1H-indol-6-yl)methyl benzoate analogs and N-(1H-indol-6-ylmethyl)benzenesulfonamide analogs. The methodologies and findings presented herein serve as a proxy for the potential in vitro evaluation of this compound.

This document provides a comprehensive overview of the in vitro methodologies employed to assess the biological activities of 6-substituted indole derivatives. It is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this class of compounds.

Anti-cancer Activity Evaluation

Derivatives of this compound have been investigated for their potential as anti-cancer agents, particularly targeting cancer cell metabolism. The primary focus of these studies has been on the inhibition of mitochondrial oxidative phosphorylation (OXPHOS), a promising alternative to targeting glycolysis in cancer therapy.[1]

Quantitative Data: Cytotoxicity of this compound Derivatives

The cytotoxic effects of various this compound derivatives have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.

Compound TypeCell LineIC50 (µM)Reference
(1H-indol-6-yl)methyl benzoate analogsPancreatic (MiaPaCa-2)>91 (OI value)[1]
(1H-indol-6-yl)methyl benzoate analogsBreast CancerModerate to Good[1]
N-(1H-indol-6-ylmethyl)benzenesulfonamide analogsPancreatic Cancer<5[2]

Note: The Oxidative Phosphorylation Inhibition Index (OI) is a measure of the selectivity of a compound to inhibit OXPHOS-dependent cells over glycolytic cells. A higher OI value indicates greater selectivity.

Experimental Protocols

Human cancer cell lines, such as those from pancreatic and breast cancers, are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[3] To specifically assess the effect on oxidative phosphorylation, cells are often cultured in media containing galactose instead of glucose, which forces reliance on mitochondrial respiration for ATP production.[1]

A standard method for determining the cytotoxic effects of compounds is the 48-hour compound exposure assay.[2] Following treatment with varying concentrations of the test compounds, cell viability is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

To specifically evaluate the inhibition of ATP production, a rapid screening assay with a 2-hour compound exposure can be employed.[2] This allows for the direct assessment of the compound's impact on cellular energy metabolism.

Signaling Pathways and Experimental Workflows

The investigation into this compound derivatives as anti-cancer agents involves a logical workflow from initial screening to the identification of lead compounds. The general experimental workflow is depicted below.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis and Lead Identification synthesis This compound Derivative Synthesis cytotoxicity Cytotoxicity Screening (Multiple Cancer Cell Lines) synthesis->cytotoxicity Test Compounds metabolic Metabolic Inhibition Assay (ATP Production) synthesis->metabolic ic50 IC50 Determination cytotoxicity->ic50 metabolic->ic50 selectivity Selectivity Index (SI) and OXPHOS Inhibition Index (OI) Analysis ic50->selectivity lead Lead Compound Identification selectivity->lead

Caption: General experimental workflow for the in vitro evaluation of this compound derivatives.

The primary signaling pathway targeted by the studied derivatives is mitochondrial oxidative phosphorylation. A simplified diagram of this pathway and the proposed point of inhibition is shown below.

oxphos_pathway substrate Substrates (Pyruvate, Fatty Acids) etc Electron Transport Chain (Complexes I-IV) substrate->etc Electron Donors atp_synthase ATP Synthase (Complex V) etc->atp_synthase Proton Gradient atp ATP atp_synthase->atp inhibitor This compound Derivatives inhibitor->etc Inhibition

Caption: Simplified diagram of the mitochondrial oxidative phosphorylation pathway and the proposed inhibition point.

Antimicrobial Activity Evaluation

While no specific data was found for the antimicrobial activity of this compound, indole derivatives, in general, are known to possess antimicrobial properties. The following section outlines standard protocols for evaluating such activity.

Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The agar dilution method is a common technique for determining MIC values.

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to achieve a specific turbidity, corresponding to a known cell density.

  • Preparation of Agar Plates: A series of agar plates containing serial dilutions of the test compound are prepared.

  • Inoculation: The surfaces of the agar plates are inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits bacterial growth.

This method is used to assess the susceptibility of bacteria to a particular antimicrobial agent.

  • Preparation of Bacterial Lawn: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

  • Application of Discs: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around the disc is measured. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Experimental Workflow for Antimicrobial Screening

The workflow for screening compounds for antimicrobial activity is a stepwise process.

antimicrobial_workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_quantification Quantitative Analysis cluster_result Result compound This compound disc_diffusion Disc Diffusion Assay (Qualitative) compound->disc_diffusion mic MIC Determination (Agar/Broth Dilution) disc_diffusion->mic Active Compounds activity Antimicrobial Activity Profile mic->activity

Caption: General workflow for in vitro antimicrobial screening of a test compound.

Conclusion

While direct in vitro evaluation data for this compound is not currently available in the public domain, the studies on its close derivatives suggest that this compound scaffold holds promise, particularly in the area of anti-cancer therapy through the inhibition of mitochondrial metabolism. The experimental protocols and workflows detailed in this guide provide a robust framework for the future preliminary in vitro evaluation of this compound and other related indole derivatives. Further research is warranted to synthesize and evaluate this specific compound to determine its biological activity profile.

References

The Medicinal Chemistry of Indole-6-Carbinols: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. While indole-3-carbinol (I3C), a well-studied phytochemical derived from cruciferous vegetables, has garnered significant attention for its anti-cancer properties, the medicinal chemistry of its positional isomer, indole-6-carbinol, remains a comparatively underexplored frontier. This technical guide provides an in-depth exploration of the synthesis, potential biological activities, and mechanisms of action of indole-6-carbinols, offering a roadmap for researchers and drug development professionals interested in this promising class of compounds. Due to the limited specific data on indole-6-carbinol derivatives, this guide leverages data from the closely related and extensively studied indole-3-carbinol and other C6-substituted indoles to extrapolate potential structure-activity relationships and biological targets.

Synthesis of Indole-6-Carbinol

The synthesis of indole-6-carbinol can be achieved through a multi-step process, often commencing with a suitable ortho-substituted nitrotoluene. A common and effective approach is a modification of the Leimgruber-Batcho indole synthesis, followed by reduction of the resulting indole-6-carboxaldehyde.

Experimental Protocol: Synthesis of Indole-6-Carbinol

Step 1: Leimgruber-Batcho Synthesis of 6-Nitroindole

This procedure is adapted from the general principles of the Leimgruber-Batcho indole synthesis.

  • Enamine Formation:

    • To a solution of 4-methyl-3-nitroaniline in a suitable solvent such as dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

    • Heat the mixture at reflux for several hours to facilitate the formation of the enamine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, remove the volatile components under reduced pressure to yield the crude enamine.

  • Reductive Cyclization:

    • Dissolve the crude enamine in a solvent mixture, such as methanol and dichloromethane.

    • Add a reducing agent, for example, a solution of titanium(III) chloride, to the mixture at room temperature.[1]

    • Stir the reaction for a specified time until the cyclization to 6-nitroindole is complete, as monitored by TLC.

    • Work up the reaction by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated.

    • Purify the crude 6-nitroindole by column chromatography.

Step 2: Reduction of 6-Nitroindole to 6-Aminoindole

  • Dissolve the 6-nitroindole in ethanol or methanol.

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain 6-aminoindole.

Step 3: Sandmeyer Reaction to form 6-Cyanoindole

  • Dissolve the 6-aminoindole in an aqueous solution of a strong acid, such as hydrochloric acid, and cool to 0-5 °C.

  • Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide.

  • Slowly add the diazonium salt solution to the copper(I) cyanide solution, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product, 6-cyanoindole, with an organic solvent.

Step 4: Reduction of 6-Cyanoindole to Indole-6-Carboxaldehyde

  • Dissolve the 6-cyanoindole in a suitable solvent, such as tetrahydrofuran (THF).

  • Cool the solution to a low temperature (e.g., -78 °C) and add a reducing agent like diisobutylaluminium hydride (DIBAL-H) dropwise.

  • After the addition is complete, allow the reaction to proceed for a specified time before quenching with a suitable reagent, such as methanol followed by an aqueous acid solution.

  • Extract the product, indole-6-carboxaldehyde, and purify by chromatography.

Step 5: Reduction of Indole-6-Carboxaldehyde to Indole-6-Carbinol

  • Dissolve indole-6-carboxaldehyde in a suitable solvent like methanol or ethanol.

  • Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, in portions.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude indole-6-carbinol.

  • Purify the product by column chromatography on silica gel.

Synthesis of Indole-6-Carbinol cluster_0 Leimgruber-Batcho Synthesis cluster_1 Functional Group Transformations 4-Methyl-3-nitroaniline 4-Methyl-3-nitroaniline Enamine Intermediate Enamine Intermediate 4-Methyl-3-nitroaniline->Enamine Intermediate DMF-DMA, Pyrrolidine 6-Nitroindole 6-Nitroindole Enamine Intermediate->6-Nitroindole TiCl3 6-Aminoindole 6-Aminoindole 6-Nitroindole->6-Aminoindole H2, Pd/C 6-Cyanoindole 6-Cyanoindole 6-Aminoindole->6-Cyanoindole 1. NaNO2, HCl 2. CuCN Indole-6-carboxaldehyde Indole-6-carboxaldehyde 6-Cyanoindole->Indole-6-carboxaldehyde DIBAL-H Indole-6-Carbinol Indole-6-Carbinol Indole-6-carboxaldehyde->Indole-6-Carbinol NaBH4

Figure 1: Synthetic workflow for Indole-6-Carbinol.

Quantitative Biological Data and Structure-Activity Relationships (SAR)

Comprehensive quantitative biological data for a series of indole-6-carbinol derivatives is currently limited in the public domain. However, by examining the data for other C6-substituted indoles and the well-documented SAR of indole-3-carbinol, we can infer potential structure-activity relationships for this class of compounds. The following table summarizes the cytotoxic activities of various C6-substituted indole derivatives against different cancer cell lines.

Table 1: Cytotoxic Activity of C6-Substituted Indole Derivatives

Compound IDRCell LineIC50 (µM)Reference
1 -CH2OHA549 (Lung)168[2]
2 -COOHPC3 (Prostate)5.64[2]
3 -BrMOLM-13 (Leukemia)0.49 nM[3]
4 -BrSKOV3 (Ovarian)0.49 nM[3]
5 -NO2A549 (Lung)12.0 nM[4]
6 -NO2K562 (Leukemia)10.0 nM[4]

Note: This table includes data for various C6-substituted indoles to provide a broader context. Data for a series of indole-6-carbinol analogs is needed for a specific SAR study.

Hypothetical Structure-Activity Relationship (SAR) for Indole-6-Carbinols

Based on the general principles of medicinal chemistry and the known SAR of other indole derivatives, we can propose a hypothetical SAR for indole-6-carbinols as a starting point for future drug discovery efforts:

  • The Indole N-H: The presence of the N-H proton is often crucial for activity, as it can act as a hydrogen bond donor. Alkylation or acylation at this position may modulate activity and pharmacokinetic properties.

  • The 6-Hydroxymethyl Group: This group is a key feature. Esterification or etherification could serve as a prodrug strategy to improve cell permeability and metabolic stability. Oxidation to the corresponding aldehyde or carboxylic acid would likely alter the biological activity profile significantly, as seen with indole-6-carboxylic acid derivatives.

  • Substitution on the Benzene Ring:

    • Electron-withdrawing groups (e.g., halogens, nitro groups) at positions C4, C5, or C7 could enhance cytotoxic activity. The potent activity of 6-bromo and 6-nitro derivatives in other indole series supports this hypothesis.[3][4]

    • Electron-donating groups (e.g., methoxy, methyl) might influence the interaction with specific biological targets and could be explored to fine-tune activity and selectivity.

  • Substitution at C2 and C3: The C3 position is often a site for derivatization in indole chemistry. Introduction of various aryl or alkyl groups at C2 or C3 could lead to interactions with different binding pockets of target proteins.

Figure 2: Key areas for SAR exploration in Indole-6-Carbinols.

Potential Signaling Pathways and Mechanisms of Action

The biological effects of indole-3-carbinol are mediated through its interaction with a multitude of signaling pathways.[5] It is plausible that indole-6-carbinol and its derivatives engage similar intracellular targets.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. I3C has been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Indole_6_Carbinol Indole-6-Carbinol (Hypothesized) Indole_6_Carbinol->PI3K Indole_6_Carbinol->Akt

Figure 3: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. Its constitutive activation is observed in many cancers. I3C is known to suppress NF-κB activation, thereby sensitizing cancer cells to apoptosis.

NFkB_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkB->NFkB IκBα degradation Gene_Transcription Pro-survival & Inflammatory Gene Transcription Indole_6_Carbinol Indole-6-Carbinol (Hypothesized) Indole_6_Carbinol->IKK

Figure 4: Hypothesized inhibition of the NF-κB signaling pathway.
Aryl Hydrocarbon Receptor (AhR) Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that is involved in xenobiotic metabolism and has complex roles in cancer. I3C and its metabolites are known modulators of AhR activity.

AhR_Pathway Indole_6_Carbinol Indole-6-Carbinol AhR_Complex AhR-Hsp90 (Cytosolic Complex) Indole_6_Carbinol->AhR_Complex binds AhR_Ligand AhR-Ligand Complex AhR_Complex->AhR_Ligand conformational change AhR_ARNT AhR-ARNT (Active Complex) AhR_Ligand->AhR_ARNT heterodimerizes with ARNT Nucleus Nucleus AhR_Ligand->Nucleus translocation ARNT ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE binds to Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_compounds Treat with Indole-6-Carbinols seed_cells->treat_compounds add_mtt Add MTT Reagent treat_compounds->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

References

Methodological & Application

Synthesis of (1H-indol-6-yl)methanol from Indole-6-carboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical synthesis of (1H-indol-6-yl)methanol, a valuable building block in medicinal chemistry and drug development, from indole-6-carboxylic acid. Two primary reductive methods are presented: reduction using Lithium Aluminum Hydride (LiAlH₄) and reduction with Borane-Tetrahydrofuran complex (BH₃·THF). This note includes a comparative analysis of the two methods, detailed experimental procedures, and expected outcomes to guide researchers in selecting the most suitable protocol for their specific needs.

Introduction

Indole derivatives are a critical class of heterocyclic compounds frequently found in the core structures of numerous pharmaceuticals and biologically active molecules. The targeted synthesis of functionalized indoles, such as this compound, is a key step in the development of new therapeutic agents. The reduction of a carboxylic acid moiety on the indole ring to a primary alcohol provides a versatile handle for further chemical modifications. This application note outlines two robust and widely used methods for this transformation, employing either the potent reducing agent Lithium Aluminum Hydride or the more selective Borane-Tetrahydrofuran complex.

Comparative Analysis of Synthetic Protocols

The choice of reducing agent for the conversion of indole-6-carboxylic acid to this compound depends on several factors, including the presence of other functional groups, desired reaction conditions, and safety considerations. Below is a summary of the two presented protocols.

ParameterProtocol 1: Lithium Aluminum Hydride (LiAlH₄)Protocol 2: Borane-Tetrahydrofuran (BH₃·THF)
Reagent Lithium Aluminum Hydride (LiAlH₄)Borane-Tetrahydrofuran complex (BH₃·THF)
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to reflux0 °C to Room Temperature
Reaction Time 4-12 hours6-16 hours
Quenching Agent Water, followed by aqueous acid or baseMethanol
Typical Yield High (often >90%)Good to High (typically 80-95%)
Chemoselectivity Low (reduces most carbonyl functional groups)High (selective for carboxylic acids and amides)[1]
Safety Highly reactive with protic solvents (e.g., water, alcohols), pyrophoric solid.[2] Requires stringent anhydrous conditions.Less reactive with water than LiAlH₄, but still requires anhydrous conditions. BH₃·THF is a flammable liquid.

Experimental Protocols

Protocol 1: Reduction of Indole-6-carboxylic Acid with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of indole-6-carboxylic acid to this compound using the powerful reducing agent, lithium aluminum hydride.[2]

Materials:

  • Indole-6-carboxylic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Distilled water

  • 1 M Hydrochloric acid (or 1 M Sodium hydroxide)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a suspension of LiAlH₄ (1.5 to 3.0 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve indole-6-carboxylic acid (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of indole-6-carboxylic acid to the LiAlH₄ suspension at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of water, followed by the addition of 1 M NaOH or 1 M HCl to dissolve the aluminum salts.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Protocol 2: Reduction of Indole-6-carboxylic Acid with Borane-Tetrahydrofuran (BH₃·THF)

This protocol details a more chemoselective method for the reduction of indole-6-carboxylic acid using a borane-tetrahydrofuran complex.[1]

Materials:

  • Indole-6-carboxylic acid

  • Borane-Tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Distilled water

  • Dichloromethane (or Ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve indole-6-carboxylic acid (1.0 equivalent) in anhydrous THF in a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BH₃·THF solution (1.0 to 1.5 equivalents) dropwise to the stirred solution of the carboxylic acid over 1 hour.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 6-16 hours. The reaction progress can be monitored by TLC. Gentle heating (40-50 °C) may be required if the reaction is sluggish.

  • Once the reaction is complete, cool the mixture to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of methanol. Effervescence will be observed.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_0 Protocol 1: LiAlH₄ Reduction cluster_1 Protocol 2: Borane Reduction start1 Indole-6-carboxylic acid in Anhydrous THF reaction1 Reaction at 0°C to Reflux start1->reaction1 reagent1 LiAlH₄ in Anhydrous THF reagent1->reaction1 quench1 Quench with H₂O and Acid/Base reaction1->quench1 workup1 Extraction and Drying quench1->workup1 purification1 Column Chromatography workup1->purification1 product1 This compound purification1->product1 start2 Indole-6-carboxylic acid in Anhydrous THF reaction2 Reaction at 0°C to RT start2->reaction2 reagent2 BH₃·THF reagent2->reaction2 quench2 Quench with Methanol reaction2->quench2 workup2 Extraction and Drying quench2->workup2 purification2 Column Chromatography workup2->purification2 product2 This compound purification2->product2

Caption: Experimental workflows for the synthesis of this compound.

Conclusion

Both Lithium Aluminum Hydride and Borane-Tetrahydrofuran are effective reagents for the synthesis of this compound from indole-6-carboxylic acid. The LiAlH₄ method is a powerful, high-yielding protocol, while the BH₃·THF method offers greater chemoselectivity, making it more suitable for substrates with other reducible functional groups. The choice of protocol should be guided by the specific requirements of the synthesis and the available laboratory infrastructure. Proper safety precautions must be observed when handling these reactive reducing agents.

References

Application of (1H-indol-6-yl)methanol in Anticancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Among these, derivatives of (1H-indol-6-yl)methanol are emerging as a promising class of anticancer agents. Recent studies have highlighted their potential to selectively target cancer cell metabolism, a hallmark of malignancy, by inhibiting mitochondrial oxidative phosphorylation (OXPHOS). This document provides detailed application notes on the anticancer properties of this compound derivatives, comprehensive protocols for their evaluation, and visual representations of the proposed mechanisms of action.

Application Notes

Derivatives of this compound, particularly 6-indolyl esters, have been synthesized and evaluated for their potential as inhibitors of mitochondrial oxidative phosphorylation (OXPHOS).[1] Targeting cancer metabolism through OXPHOS inhibition presents a promising therapeutic strategy as many cancer cells are heavily reliant on this pathway for energy production.[1]

Screening of a library of 30 6-indolyl ester derivatives against a panel of human cancer cell lines, including those from pancreatic and breast cancer, has identified several potent compounds.[1] These compounds exhibit significant cytotoxic activity under conditions where cells are dependent on OXPHOS for survival.[1] Notably, some derivatives have shown a high degree of selectivity for cancer cells over non-cancerous cell lines, suggesting a favorable therapeutic window.[1]

The proposed mechanism of action for these compounds involves the disruption of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptotic cell death. While the precise molecular target within the OXPHOS pathway is a subject of ongoing research, inhibition of Complex I is a common mechanism for many anticancer agents that target mitochondrial metabolism.

Beyond OXPHOS inhibition, the broader family of indole derivatives has been shown to exert anticancer effects through various other mechanisms. These include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest at the G2/M phase, and the modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB, which are critical for cancer cell growth, proliferation, and survival.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDCancer Cell LineIC50 (µM)Proposed Mechanism of ActionReference
Compound 28 MiaPaCa-2 (Pancreatic)< 5OXPHOS Inhibition[1]
Compound 13 Breast Cancer Cell LineModerate ActivityOXPHOS Inhibition[1]
Compound 20 Breast Cancer Cell LineModerate ActivityOXPHOS Inhibition[1]
Compound 37 Pancreatic Cancer Cell LineModerate ActivityOXPHOS Inhibition[1]

Experimental Protocols

Detailed methodologies for the evaluation of the anticancer properties of this compound derivatives are provided below.

This protocol is used to determine the concentration-dependent cytotoxic effect of the compounds on cancer cells.

Materials:

  • Cancer cell lines (e.g., MiaPaCa-2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (1X)

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • This compound derivative

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound as described for the apoptosis assay.

  • Cell Harvesting: Collect and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer.

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

Visualizations: Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for Anticancer Evaluation cluster_invitro In Vitro Evaluation start Synthesized this compound Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle mechanism Mechanism of Action Studies ic50->mechanism western_blot Western Blot (Apoptosis Markers) mechanism->western_blot oxphos OXPHOS Inhibition Assay mechanism->oxphos

Anticancer drug discovery workflow.

proposed_mechanism Proposed Mechanism of Action of this compound Derivatives cluster_cell Cancer Cell cluster_mito Mitochondrion Indole_Derivative This compound Derivative ETC Electron Transport Chain (Complex I - Proposed Target) Indole_Derivative->ETC Inhibition ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS ATP ↓ ATP Production ETC->ATP MMP ↓ Mitochondrial Membrane Potential ETC->MMP ROS->MMP Cytochrome_c Cytochrome c Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome MMP->Cytochrome_c Caspase_9 Activated Caspase-9 Apoptosome->Caspase_9 Caspase_3 Activated Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Proposed OXPHOS inhibition pathway.

References

Application Notes and Protocols for (1H-indol-6-yl)methanol Derivatives as OXPHOS Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (1H-indol-6-yl)methanol derivatives as inhibitors of oxidative phosphorylation (OXPHOS). This document includes quantitative data on the inhibitory activities of these compounds, detailed protocols for key experiments, and visual representations of signaling pathways and experimental workflows.

Introduction

Oxidative phosphorylation is a fundamental metabolic pathway responsible for the majority of ATP production in eukaryotic cells. This process, occurring within the mitochondria, involves the electron transport chain (ETC) and ATP synthase.[1] Due to the high energy demands of cancer cells, targeting OXPHOS has emerged as a promising therapeutic strategy.[2][3][4] this compound derivatives have been identified as a novel class of OXPHOS inhibitors, demonstrating potent anti-cancer activity, particularly in pancreatic and breast cancer cell lines.[2][3] These compounds offer a structurally simple and synthetically accessible scaffold for the development of new anticancer agents.[3]

Data Presentation

The following table summarizes the in vitro biological activities of selected this compound derivatives and their analogs. The data highlights their inhibitory effects on cancer cell lines under OXPHOS-dependent conditions.

CompoundCell LineAssay ConditionIC50 (µM)Selectivity Index (SI)OXPHOS Inhibition Index (OI)Reference
OXPHOS-IN-1 MIA PaCa-2-2.34--[5]
BxPC-3-13.82--[5]
Compound 28 MiaPaCa-2Galactose Media<0.259.88>91[2][3]
Compound 13 MDA-MB-231Galactose Media0.55>4.5>4.5[2]
Compound 20 Hs578TGalactose Media0.62>4.0>4.0[2]
Compound 37 MCF7Galactose Media0.98>2.6>2.6[2]

Note: Experiments in galactose-containing media force cells to rely on OXPHOS for energy, which can reveal a more potent effect of mitochondrial inhibitors.[5]

Signaling Pathway

This compound derivatives primarily exert their inhibitory effect on Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[5][6] This disruption blocks the transfer of electrons from NADH to ubiquinone, leading to a decrease in the proton gradient across the inner mitochondrial membrane, reduced oxygen consumption, and a subsequent decline in ATP synthesis.[5][6]

OXPHOS_Inhibition cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space TCA TCA Cycle NADH NADH TCA->NADH C1 Complex I NADH->C1 e- ADP ADP + Pi C5 ATP Synthase (Complex V) ADP->C5 C3 Complex III C1->C3 e- (via Q) H_IMS H+ C1->H_IMS H+ C2 Complex II C2->C3 e- (via Q) C4 Complex IV C3->C4 e- (via Cyt c) C3->H_IMS H+ C4->H_IMS O2 -> H2O C4->H_IMS H+ ATP_out ATP C5->ATP_out H_IMS->C5 H+ Inhibitor This compound derivatives Inhibitor->C1

Caption: Inhibition of OXPHOS at Complex I by this compound derivatives.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability following treatment with this compound derivatives.[5][6]

Materials:

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[5][6]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[6]

  • Prepare serial dilutions of the this compound derivative in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plates for the desired treatment period (e.g., 48-72 hours).[5]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.[5]

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound derivatives (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance (550-600 nm) G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Measurement of Oxygen Consumption Rate (OCR)

This protocol describes the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR), providing a direct assessment of mitochondrial respiration.[7]

Materials:

  • XF24 or 96-well cell culture plates

  • Complete culture medium

  • Unbuffered DMEM (pH 7.4)[7]

  • This compound derivative

  • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)[7]

  • Extracellular flux analyzer and sensor cartridges

Procedure:

  • Seed cells in an XF cell culture plate at an appropriate density and allow them to adhere overnight.

  • One hour before the assay, replace the culture medium with unbuffered DMEM and incubate in a non-CO2 incubator.[7]

  • Hydrate the sensor cartridge in XF Calibrant solution overnight at 37°C in a non-CO2 incubator.

  • Prepare stock solutions of the this compound derivative and mitochondrial stress test compounds.

  • Load the prepared compounds into the appropriate ports of the hydrated sensor cartridge.[5]

  • Calibrate the instrument with the sensor cartridge.

  • After calibration, replace the calibrant plate with the cell plate and initiate the assay.[5]

  • The instrument will measure basal OCR, and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[5][7]

  • Analyze the data to determine the effect of the this compound derivative on mitochondrial function.

OCR_Workflow cluster_prep Preparation cluster_assay Assay A Seed cells in XF plate D Calibrate instrument A->D B Hydrate sensor cartridge B->D C Prepare compound plate F Inject this compound derivative C->F H Inject mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) C->H E Measure basal OCR D->E E->F G Measure OCR F->G G->H I Measure OCR H->I J Data analysis I->J

Caption: Workflow for measuring oxygen consumption rate (OCR).

Protocol 3: Western Blotting for Apoptosis Markers

This protocol can be used to assess the induction of apoptosis following treatment with this compound derivatives by detecting key apoptosis-related proteins.

Materials:

  • RIPA buffer

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the this compound derivative for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.[6]

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[6]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]

  • Block the membrane in blocking buffer for 1 hour at room temperature.[6]

  • Incubate the membrane with the primary antibody overnight at 4°C.[6]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

The this compound derivatives represent a promising class of OXPHOS inhibitors with potential applications in cancer therapy. The protocols and data presented in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of these compounds. Further studies are warranted to explore their full therapeutic potential.

References

Application Note: A Detailed Protocol for the N-Alkylation of (1H-indol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylated indoles are a cornerstone of many pharmacologically active compounds and natural products. The functionalization of the indole nitrogen allows for the modulation of a molecule's biological activity, solubility, and metabolic stability. This document provides a detailed experimental procedure for the N-alkylation of (1H-indol-6-yl)methanol, a versatile intermediate in drug discovery. The presence of a primary alcohol at the C6 position requires careful consideration of reaction conditions to ensure selective N-alkylation over O-alkylation. The classical approach, utilizing a strong base such as sodium hydride in an anhydrous polar aprotic solvent, remains a robust and widely used method for achieving high yields and selectivity.[1]

General Reaction Scheme

The overall transformation involves the deprotonation of the indole nitrogen followed by nucleophilic attack on an alkylating agent.

Where R is an alkyl group and X is a leaving group (e.g., Br, I, OTs).

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide as the alkylating agent.

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkylating agent (e.g., alkyl bromide, alkyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Argon or nitrogen gas inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF or THF (to make a ~0.2-0.5 M solution) and stir the mixture until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath.[2] Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step.

  • Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes, or until hydrogen gas evolution ceases.[2] This ensures the complete formation of the indolate anion.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 eq) dropwise to the flask.

  • Reaction: Allow the reaction to warm to room temperature and stir. The reaction can be heated if necessary (e.g., to 50-80 °C) to drive it to completion, particularly with less reactive alkylating agents.[1][3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Data Presentation: Typical Reaction Conditions

The following table summarizes typical conditions for the N-alkylation of indoles, which can be adapted for this compound.

EntryBase (eq.)SolventAlkylating Agent (eq.)Temperature (°C)Time (h)Typical Yield (%)
1NaH (1.2)DMFR-Br (1.1)RT to 801-1280-95[1]
2NaH (1.2)THFR-I (1.1)RT2-685-98[4]
3KOH (2.5)DioxaneR-X (1.5)1001260-85[5]
4K₂CO₃ (2.0)DMFR-Br (1.5)808-1670-90

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow of the experimental protocol.

experimental_workflow cluster_prep Preparation & Deprotonation cluster_alkylation Alkylation Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous solvent cool1 Cool to 0 °C start->cool1 add_base Add NaH portion-wise cool1->add_base stir Stir at RT until H₂ evolution ceases add_base->stir cool2 Cool to 0 °C stir->cool2 add_alkyl Add alkylating agent (R-X) cool2->add_alkyl react Stir at RT or heat add_alkyl->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with sat. NH₄Cl monitor->quench extract Extract with EtOAc quench->extract wash Wash with H₂O and Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify via Column Chromatography dry->purify product Isolate Pure Product purify->product

Caption: Workflow for N-alkylation of this compound.

Troubleshooting and Considerations

  • Low Yield:

    • Incomplete Deprotonation: Ensure the sodium hydride is fresh and the solvents are strictly anhydrous, as water will quench the base.[2] Using a stronger base or increasing the reaction temperature may be necessary.

    • Reagent Purity: Impurities in the starting material or alkylating agent can interfere with the reaction.[2]

  • Poor Regioselectivity (C3-Alkylation):

    • N-alkylation is generally favored over C3-alkylation under these conditions due to the formation of the more stable N-anion.[1] However, C3-alkylation can occur.[3]

    • Solvent Choice: Using a mixture of THF and DMF has been shown to favor N-alkylation.[2]

    • Temperature: Higher temperatures often favor N-alkylation.[1][3]

  • Side Reaction at the Hydroxyl Group:

    • The indole N-H is significantly more acidic than the hydroxyl O-H, so selective deprotonation at the nitrogen is expected with one equivalent of a strong base.

    • If O-alkylation is observed, consider using a protecting group (e.g., silyl ether) for the alcohol, which can be removed after the N-alkylation step.

  • Safety Precautions:

    • Sodium hydride is a highly flammable and water-reactive solid. It should be handled under an inert atmosphere and away from any sources of moisture.

    • The quenching process is exothermic and evolves hydrogen gas. It must be performed slowly and with adequate cooling.

    • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Crystallization of Substituted Indole Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted indole alcohols are a significant class of heterocyclic compounds widely explored in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds and approved drugs.[1] The presence of a hydroxyl group provides a key site for hydrogen bonding, which can be critical for molecular recognition at biological targets. Crystallization is a crucial step in the development of these compounds, as it provides highly pure material and enables the determination of the three-dimensional molecular structure through X-ray crystallography. This structural information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.

Substituted indole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][2][3] A notable mechanism of action for some anticancer indole derivatives is the inhibition of tubulin polymerization, a critical process in cell division.[2][4]

Signaling Pathway: Inhibition of Tubulin Polymerization

Many indole derivatives exert their anticancer effects by interacting with tubulin, the protein subunit of microtubules. By binding to tubulin, these compounds can disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis. The diagram below illustrates this putative mechanism.

G cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision Apoptosis Apoptosis CellDivision->Apoptosis Inhibition leads to IndoleAlcohol Substituted Indole Alcohol IndoleAlcohol->Tubulin Binding

Caption: Putative mechanism of tubulin polymerization inhibition by substituted indole alcohols.

Experimental Protocols for Crystallization

The optimal conditions for crystallization are highly dependent on the specific properties of the substituted indole alcohol. A systematic approach involving solvent screening and testing various crystallization techniques is recommended.

General Considerations
  • Purity: Start with the purest material possible (>95%). Impurities can significantly hinder or prevent crystallization.[5]

  • Glassware: Use clean, scratch-free glassware to avoid unwanted nucleation sites.

  • Environment: Conduct crystallization in a vibration-free environment.[6]

Solvent Selection

The choice of solvent is the most critical factor in successful crystallization. The ideal solvent should dissolve the compound when hot but not when cold. The principle of "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[7] Given that substituted indole alcohols have both a polar alcohol group and a less polar indole ring, a range of solvents or solvent mixtures may be effective.

Table 1: Common Solvents for Crystallization of Moderately Polar Compounds

SolventBoiling Point (°C)[8]PolarityComments
Water100HighGood for compounds with multiple hydrogen bonding groups. Can be used with co-solvents like alcohols.[8]
Ethanol78HighOften a good starting point for moderately polar compounds like alcohols.[8]
Methanol65HighSimilar to ethanol but more volatile. A methanol/water mixture has been shown to be effective for indole.[9][10]
Ethyl Acetate77MediumA good solvent for compounds with moderate polarity.[11]
Acetone56MediumA strong solvent, but its low boiling point can make it tricky to use.[7]
Toluene111LowCan be effective for aromatic compounds, but high boiling point can lead to oiling out.[8]
Hexanes69LowTypically used as an "anti-solvent" or for nonpolar compounds.[8]
Diethyl Ether35LowVery volatile; often used in vapor diffusion or as an anti-solvent.[8]
Experimental Workflow: Solvent Screening

A small-scale solvent screening is the first step to identify suitable crystallization conditions.

G Start Start: Pure Substituted Indole Alcohol (2-5 mg) AddSolvent Add 0.1-0.2 mL of Test Solvent (Room Temp) Start->AddSolvent Observe Observe Solubility AddSolvent->Observe Insoluble Insoluble Observe->Insoluble Insoluble Soluble Soluble Observe->Soluble Soluble Heat Heat Gently Insoluble->Heat BadSolvent Too Soluble: Poor Solvent (Consider as 'Soluble Solvent' in mixed system) Soluble->BadSolvent ObserveHot Observe Solubility (Hot) Heat->ObserveHot InsolubleHot Insoluble: Poor Solvent (Discard) ObserveHot->InsolubleHot Insoluble SolubleHot Soluble: Potential Solvent ObserveHot->SolubleHot Soluble Cool Cool Slowly to RT, then to 0-4°C SolubleHot->Cool ObserveCrystals Observe for Crystals Cool->ObserveCrystals NoCrystals No Crystals: Try Evaporation or Mixed Solvent ObserveCrystals->NoCrystals No Crystals Crystals Formed: Good Single Solvent ObserveCrystals->Crystals Yes

Caption: Workflow for single-solvent screening to identify suitable crystallization conditions.

Table 2: Example Solvent Screening Data for a Hypothetical Indole Alcohol

SolventSolubility (RT)Solubility (Hot)Outcome on CoolingAssessment
HexaneInsolubleInsolubleN/APoor solvent; potential anti-solvent.
TolueneSparingly SolubleSolubleOiled outPoor single solvent.
Ethyl AcetateSolubleVery SolubleNo CrystalsToo soluble; potential "soluble solvent".
EthanolSparingly SolubleSolubleFine precipitatePotential for slow cooling/vapor diffusion.
Methanol/Water (9:1)Sparingly SolubleSolubleGood CrystalsPromising System.
AcetoneSolubleVery SolubleNo CrystalsToo soluble.
Crystallization Protocols

Based on the screening results, select the most promising solvent or solvent system and scale up.

This method is effective when the compound's solubility is significantly different at high and low temperatures.

  • Dissolution: In a clean flask, add the substituted indole alcohol to the chosen solvent (e.g., Ethanol or Methanol/Water mixture). Heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent to ensure full dissolution.

  • Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container (e.g., a Dewar flask with warm water).[12]

  • Crystal Growth: Once at room temperature, transfer the flask to a refrigerator (4°C) or freezer (-20°C) to maximize crystal formation. Avoid disturbing the flask during this period.

  • Harvesting: Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent, and air-dry.

This method is suitable when the compound is moderately soluble at room temperature.[13]

  • Dissolution: Dissolve the compound in a suitable solvent (e.g., ethyl acetate) at room temperature to create a nearly saturated solution.

  • Evaporation: Transfer the solution to a clean vial. Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.

  • Crystal Growth: Place the vial in a quiet, vibration-free location and allow the solvent to evaporate over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove the remaining solvent with a pipette and wash the crystals with a small amount of a solvent in which they are insoluble (e.g., hexane).

This is one of the best methods for growing high-quality single crystals from small amounts of material.[13][14]

  • Preparation:

    • Solvent: Choose a volatile solvent in which the compound is readily soluble (e.g., acetone, ethyl acetate).

    • Anti-Solvent: Choose a solvent in which the compound is insoluble but is miscible with the first solvent (e.g., hexane, diethyl ether).[5]

  • Setup:

    • Dissolve the compound in a small amount of the "solvent" in a small, open vial.

    • Place this small vial inside a larger, sealable jar containing a layer of the "anti-solvent".

  • Diffusion and Growth: Seal the larger jar. Over time, the vapor of the more volatile solvent from the inner vial will diffuse out while the vapor of the anti-solvent diffuses in, slowly decreasing the solubility of the compound and inducing crystallization.

  • Harvesting: Carefully retrieve the inner vial and collect the crystals as described previously.

References

Application Note: Analytical Methods for the Purity Determination of (1H-indol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (1H-indol-6-yl)methanol is an indole derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The purity of such intermediates is critical as impurities can lead to side reactions, affect yield, and introduce potentially confounding variables in biological assays. Therefore, robust and reliable analytical methods are essential for accurately characterizing the purity of this compound to ensure the quality and integrity of subsequent research and development activities.

This document provides detailed protocols for several orthogonal analytical techniques for the comprehensive purity assessment of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis.

Compound Information

  • Compound Name: this compound

  • CAS Number: 1075-26-9[1]

  • Molecular Formula: C₉H₉NO

  • Molecular Weight: 147.17 g/mol

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a primary technique for assessing the purity of non-volatile organic compounds. A reversed-phase method is suitable for separating this compound from potential non-polar and polar impurities.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.[2]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% Formic Acid) in a 60:40 (v/v) ratio. The mobile phase composition may require optimization.[2][4]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.[2]

    • Detection Wavelength: 220 nm.[2]

    • Injection Volume: 10 µL.[2]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a 1 mg/mL stock solution. Prepare working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[2]

    • Sample Solution: Prepare a sample solution by dissolving the test material in the mobile phase to a final concentration of approximately 50 µg/mL.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[2]

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity by the area percent method:

      • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Quantitative Data Summary: HPLC
ParameterExpected Result
Retention Time (t R )~ 4.5 min (dependent on exact conditions)
Purity (Area %)> 98.0%
Limit of Detection (LOD)~ 0.05 µg/mL
Limit of Quantification (LOQ)~ 0.15 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities. Due to the polar nature of the hydroxyl and N-H groups in this compound, derivatization is recommended to improve its thermal stability and chromatographic behavior.[5]

Experimental Protocol: GC-MS (with Silylation)
  • Derivatization:

    • Accurately weigh approximately 1 mg of the this compound sample into a GC vial.

    • Evaporate any solvent to complete dryness under a gentle stream of nitrogen.[5]

    • Add 100 µL of anhydrous pyridine, followed by 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5][6]

    • Tightly cap the vial and heat at 70°C for 45 minutes.[2][5]

    • Allow the vial to cool to room temperature before analysis.

  • Instrumentation: A standard GC-MS system.

  • Chromatographic Conditions:

    • Column: HP-5MS capillary column (30 m × 0.25 mm; film thickness 0.25 µm) or equivalent.[7]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

    • Injector Temperature: 280 °C.[7]

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 10 minutes.[2]

    • Injection Mode: Split (e.g., 20:1 ratio).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Ion Source Temperature: 230 °C.[7]

    • Mass Range: 40 to 550 m/z.[7]

  • Data Analysis:

    • Identify the main peak corresponding to the di-silylated derivative of this compound.

    • Identify impurity peaks by comparing their mass spectra with library databases (e.g., NIST).

    • Calculate purity based on the relative peak area percentage.

Quantitative Data Summary: GC-MS
AnalyteExpected Retention TimeExpected Mass (m/z) of TMS Derivative
Di-TMS-(1H-indol-6-yl)methanolDependent on specific GC programM+ = 291; key fragments at 276 (M-15), 202 (M-89)
Purity (Area %)> 98.0%N/A

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

Quantitative ¹H NMR (qNMR) is a powerful primary method for determining the absolute purity of a compound without requiring a reference standard of the analyte itself.[8][9] It relies on using a certified internal standard of known purity.

Experimental Protocol: qNMR
  • Materials:

    • Analyte: this compound.

    • Internal Standard (IS): A certified standard with known purity (e.g., maleic acid, dimethyl sulfone). The IS should have at least one sharp proton signal in a region of the spectrum free from analyte signals.

    • Solvent: Deuterated solvent (e.g., DMSO-d₆) ensuring all components are fully dissolved.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound (w_analyte) into a clean vial.

    • Accurately weigh approximately 5-10 mg of the internal standard (w_IS) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiment: A standard quantitative ¹H NMR experiment.

    • Key Parameters: Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a sufficient number of scans for a high signal-to-noise ratio (>250:1).

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, characteristic signal for the analyte (I_analyte) and a signal for the internal standard (I_IS).

    • Calculate the purity using the following formula:

      • Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (w_IS / w_analyte) * Purity_IS

      • Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • MW = Molecular weight

        • w = Weight

        • P = Purity of the standard

Quantitative Data Summary: qNMR
ParameterSymbolExample Value
Weight of Analytew_analyte12.50 mg
Weight of Internal Standard (Maleic Acid)w_IS6.25 mg
Purity of Internal StandardPurity_IS99.9%
Molecular Weight of AnalyteMW_analyte147.17 g/mol
Molecular Weight of Internal StandardMW_IS116.07 g/mol
Integral of Analyte Signal (-CH₂OH, 2H)I_analyte1.00
Integral of IS Signal (-CH=CH-, 2H)I_IS0.41
Calculated Purity Purity_analyte 98.5%

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N). This data is compared against the theoretical values calculated from the molecular formula to assess purity.[10][11][12] This technique is particularly useful for detecting inorganic impurities and residual solvents that may not be visible by other methods.

Experimental Protocol: CHN Analysis
  • Instrumentation: An automated CHN elemental analyzer.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule.

  • Analysis:

    • The sample is combusted at high temperature in an oxygen-rich environment.[12][13]

    • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors (e.g., thermal conductivity).[10]

  • Data Analysis:

    • The instrument software calculates the weight percentages of C, H, and N.

    • Compare the experimental results with the theoretical values. A deviation of ≤ 0.4% is generally considered acceptable for a pure compound.

Quantitative Data Summary: Elemental Analysis
ElementTheoretical %Found %Deviation %
Carbon (C)73.4573.25-0.20
Hydrogen (H)6.166.21+0.05
Nitrogen (N)9.529.48-0.04

Workflow for Purity Characterization

The following diagram illustrates a comprehensive workflow for the purity analysis of this compound, employing orthogonal analytical techniques to ensure a thorough and reliable assessment.

Purity_Workflow cluster_0 cluster_1 cluster_2 cluster_3 A Sample of this compound Received B Physical Characterization (Appearance, Solubility) A->B C Purity by HPLC (Area %) A->C D Impurity Profile by GC-MS (Volatiles) A->D E Absolute Purity by qNMR (Weight %) A->E F Elemental Analysis (%C, %H, %N) A->F G Data Compilation & Review B->G C->G D->G E->G F->G H Final Purity Report & Certificate of Analysis G->H

Caption: Workflow for the comprehensive purity analysis of this compound.

Conclusion

The purity of this compound can be accurately determined through a combination of orthogonal analytical methods. HPLC provides excellent quantification of non-volatile impurities, while GC-MS is ideal for identifying volatile contaminants. Quantitative ¹H NMR offers a precise measure of absolute purity, and elemental analysis confirms the correct elemental composition. Employing these techniques in parallel, as outlined in the workflow, provides a comprehensive and reliable characterization of the material, ensuring its suitability for use in research and drug development.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of (1H-indol-6-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Specifically, (1H-indol-6-yl)methanol and its analogs are of significant interest due to their potential as intermediates in the synthesis of various therapeutic agents. Traditional synthetic methods for indole derivatives often involve lengthy reaction times, harsh conditions, and modest yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations by dramatically accelerating reaction rates, improving yields, and promoting greener chemical processes.[1][2] This document provides a detailed protocol for a proposed microwave-assisted synthesis of this compound, alongside relevant data and diagrams.

The therapeutic potential of indole derivatives is vast, with compounds targeting a range of biological pathways. For instance, certain indole-containing drugs act as anti-inflammatory agents by inhibiting COX enzymes, while others modulate serotonin receptors.[3] The rapid synthesis of analogs via microwave technology facilitates the efficient exploration of structure-activity relationships (SAR) for novel drug candidates.

Due to the absence of a specific published protocol for the direct microwave-assisted synthesis of this compound, this application note proposes a robust two-step synthetic route. This method is based on well-established microwave-assisted methodologies for the formation of the indole ring, followed by the rapid reduction of a functional group to the desired alcohol.

Proposed Synthetic Route

The proposed synthesis involves two key microwave-assisted steps:

  • Step 1: Leimgruber-Batcho Indole Synthesis: Formation of an indole-6-carbaldehyde precursor from a suitably substituted o-nitrotoluene. The Leimgruber-Batcho synthesis is highly amenable to microwave acceleration.[4][5]

  • Step 2: Reduction of the Aldehyde: Conversion of the indole-6-carbaldehyde to this compound using a mild reducing agent under microwave irradiation.[6][7]

This approach allows for the efficient and rapid production of the target molecule, suitable for library synthesis and further derivatization.

Experimental Protocols

Note: As this is a proposed route, optimization of reaction conditions may be necessary. All operations should be performed in a dedicated microwave reactor designed for chemical synthesis.

Step 1: Microwave-Assisted Leimgruber-Batcho Synthesis of 1H-indole-6-carbaldehyde

This protocol is adapted from established microwave-assisted Leimgruber-Batcho reactions.[5]

  • Reactants:

    • 4-Methyl-3-nitrobenzaldehyde

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

    • Palladium on carbon (10% Pd/C)

    • Methanol

  • Procedure:

    • Enamine Formation: In a 10 mL microwave process vial, combine 4-methyl-3-nitrobenzaldehyde (1 mmol) and DMF-DMA (3 mL).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 180°C for 20 minutes with magnetic stirring. Monitor the formation of the enamine intermediate by TLC.

    • After cooling, evaporate the excess DMF-DMA under reduced pressure.

    • Reductive Cyclization: To the crude enamine, add methanol (5 mL) and 10% Pd/C (10 mol%).

    • Seal the vial and place it in the microwave reactor.

    • Saturate the vessel with hydrogen gas (or use a suitable hydrogen source like ammonium formate).

    • Irradiate the mixture at 100°C for 15 minutes.

    • Work-up: After cooling, filter the reaction mixture through a pad of celite to remove the catalyst, washing with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1H-indole-6-carbaldehyde.

Step 2: Microwave-Assisted Reduction to this compound

This protocol is adapted from general procedures for the microwave-assisted reduction of aromatic aldehydes.[6][7]

  • Reactants:

    • 1H-indole-6-carbaldehyde

    • Sodium borohydride (NaBH₄)

    • Ethanol

  • Procedure:

    • Reactant Preparation: In a 10 mL microwave process vial, dissolve 1H-indole-6-carbaldehyde (1 mmol) in ethanol (5 mL).

    • Add sodium borohydride (1.5 mmol) portion-wise with stirring.

    • Seal the vial and place it in the microwave reactor.

    • Microwave Irradiation: Irradiate the mixture at 80°C for 5 minutes. Monitor the reaction progress by TLC.

    • Work-up: After cooling, carefully quench the reaction by the slow addition of water (10 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the microwave-assisted Leimgruber-Batcho synthesis of enamines, a key step in the proposed synthesis of the indole precursor.

EntryStarting MaterialReagentCatalyst (mol%)Temp (°C)Time (min)Power (W)Yield (%)
1o-NitrotolueneDMF-DMANone18030150~70
2o-NitrotolueneDMF-DMACuI (2)1852015098
34-Nitro-o-xyleneDMF-DMACuI (2)1802015092
42,4-DinitrotolueneDMF-DMANone1801015090

Data adapted from literature on microwave-assisted Leimgruber-Batcho reactions for illustrative purposes.[5]

Visualizations

Below are diagrams illustrating the proposed experimental workflow and a relevant biological pathway for indole analogs.

G Proposed Microwave-Assisted Synthesis Workflow cluster_0 Step 1: Indole Precursor Synthesis cluster_1 Step 2: Reduction to Target Molecule Start 4-Methyl-3-nitrobenzaldehyde + DMF-DMA MW1 Microwave Irradiation (180°C, 20 min) Start->MW1 Enamine Crude Enamine Intermediate MW1->Enamine Reduction Pd/C, H2 (or source) in Methanol Enamine->Reduction MW2 Microwave Irradiation (100°C, 15 min) Reduction->MW2 Purification1 Filtration & Column Chromatography MW2->Purification1 Precursor 1H-indole-6-carbaldehyde Purification1->Precursor Reduction2 NaBH4 in Ethanol Precursor->Reduction2 MW3 Microwave Irradiation (80°C, 5 min) Reduction2->MW3 Workup Quench & Extraction MW3->Workup Purification2 Column Chromatography Workup->Purification2 Product This compound Purification2->Product

Caption: Proposed workflow for the two-step microwave-assisted synthesis.

G Potential Pharmacological Target Pathway Analogs This compound Analogs COX Cyclooxygenase (COX-1 & COX-2) Analogs->COX Inhibition GP Glycogen Phosphorylase (GP) Analogs->GP Inhibition PG Prostaglandins COX->PG Catalyzes conversion of Arachidonic Acid to Inflammation Inflammation PG->Inflammation Mediates Glycogenolysis Glycogenolysis GP->Glycogenolysis Rate-limiting enzyme in Glucose Hepatic Glucose Output Glycogenolysis->Glucose Leads to

Caption: Potential inhibition pathways for indole-based therapeutic agents.

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and scalable method for the preparation of this compound analogs. The proposed two-step protocol, utilizing the Leimgruber-Batcho reaction followed by a swift reduction, provides a reliable pathway for accessing these valuable building blocks. This approach significantly reduces reaction times from hours to minutes when compared to conventional heating methods, thereby accelerating the discovery and development of new indole-based therapeutics. The versatility of this method allows for the generation of diverse libraries of analogs for pharmacological screening, paving the way for new discoveries in drug development.

References

Troubleshooting & Optimization

improving yield in the reduction of indole-6-carboxylate to (1H-indol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the reduction of indole-6-carboxylate to (1H-indol-6-yl)methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the reduction of methyl or ethyl indole-6-carboxylate using lithium aluminum hydride (LiAlH₄).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive LiAlH₄: Lithium aluminum hydride is highly reactive with moisture and can be deactivated by improper storage or handling.- Use a fresh, unopened container of LiAlH₄ or a properly stored, previously opened container from a desiccator. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
2. Wet Solvent/Reagents: Trace amounts of water in the solvent (e.g., THF, diethyl ether) or the starting material will quench the LiAlH₄.- Use anhydrous solvents. Consider distilling the solvent from a suitable drying agent (e.g., sodium/benzophenone for THF) immediately before use. - Ensure the indole-6-carboxylate starting material is dry.
3. Insufficient LiAlH₄: The stoichiometry of the reaction requires at least 1.5 equivalents of LiAlH₄ per mole of ester. The indole N-H proton will also consume one equivalent of hydride.- Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents) to account for the ester reduction and the acidic indole proton.
4. Low Reaction Temperature: While the reaction is typically initiated at 0 °C for safety, it may require warming to room temperature or gentle reflux to proceed to completion.- After the initial exothermic reaction subsides at 0 °C, allow the reaction to warm to room temperature and monitor by TLC. If the reaction is sluggish, gentle heating (e.g., reflux in THF) may be necessary.
Formation of a White Precipitate During Workup That is Difficult to Filter 1. Formation of Aluminum Salts: The quenching of excess LiAlH₄ and the hydrolysis of the aluminum alkoxide product form aluminum hydroxides, which can be gelatinous.- Employ the Fieser workup method for quenching the reaction. This involves the sequential, slow addition of water, followed by 15% aqueous NaOH, and then more water. This procedure is designed to produce granular aluminum salts that are easier to filter.
2. Insufficient Stirring During Workup: Inadequate mixing during the quenching process can lead to the formation of large, unmanageable clumps of aluminum salts.- Ensure vigorous stirring of the reaction mixture during the entire workup procedure.
Presence of Unreacted Starting Material 1. Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.- Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material spot is no longer visible.
2. Premature Quenching: Adding the quenching agent before the reaction is complete.- Confirm reaction completion by TLC before initiating the workup.
Formation of Side Products 1. Over-reduction: In some cases, particularly with prolonged reaction times or high temperatures, hydrogenolysis of the C-N bond in the indole ring can occur, leading to undesired byproducts. While less common for the benzene ring portion of the indole, it is a possibility.- Keep reaction times to the minimum required for complete conversion of the starting material. - Avoid excessive heating.
2. Reaction with the Indole Ring: The indole nucleus can be susceptible to certain reactions, although it is generally stable to LiAlH₄ under standard conditions.- Maintain an inert atmosphere to prevent oxidation. - Careful control of reaction conditions is key.
Difficulty in Product Isolation/Purification 1. Product Trapped in Aluminum Salts: The desired alcohol product can be adsorbed onto the aluminum salts formed during workup.- After filtration, wash the aluminum salts thoroughly with a polar organic solvent such as ethyl acetate or THF. - A continuous extraction (Soxhlet) of the aluminum salts with an appropriate solvent can be effective for recovering the product.
2. Emulsion Formation During Extraction: The presence of aluminum salts can sometimes lead to the formation of emulsions during aqueous workup and extraction.- Adding a saturated solution of Rochelle's salt (potassium sodium tartrate) during the workup can help to chelate the aluminum ions and break up emulsions.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound consistently low?

A1: Low yields in this reduction are often due to the deactivation of the LiAlH₄ by moisture, incomplete reaction, or loss of product during the workup. Ensure your reagents and solvent are scrupulously dry and that you are using a sufficient excess of LiAlH₄. For the workup, the Fieser method is highly recommended to produce easily filterable aluminum salts and minimize product loss. Thoroughly washing the filter cake with an appropriate solvent is crucial.

Q2: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄ for this reduction?

A2: No, sodium borohydride is generally not a strong enough reducing agent to reduce esters to alcohols. LiAlH₄ is the more appropriate reagent for this transformation.

Q3: What is the Fieser workup and why is it recommended?

A3: The Fieser workup is a specific quenching procedure for LiAlH₄ reactions. For a reaction using 'x' grams of LiAlH₄, you would sequentially and slowly add:

  • 'x' mL of water

  • 'x' mL of 15% aqueous sodium hydroxide

  • '3x' mL of water

This method is designed to convert the aluminum byproducts into a granular, easily filterable solid, which simplifies the isolation of the product.

Q4: How can I monitor the progress of the reaction?

A4: The most convenient way to monitor the reaction is by Thin Layer Chromatography (TLC). You will need a suitable solvent system that gives good separation between the starting material (indole-6-carboxylate) and the product (this compound). The starting material is less polar than the product. The reaction is complete when the spot corresponding to the starting material is no longer visible on the TLC plate.

Q5: My product seems to be stuck in the aluminum salts after filtration. How can I recover it?

A5: This is a common issue. To recover your product, you can try the following:

  • Transfer the filter cake to a flask and stir it vigorously with a fresh portion of a polar solvent like ethyl acetate or THF for an extended period, then filter again. Repeat this process a few times.

  • For a more exhaustive extraction, you can use a Soxhlet extractor with a suitable solvent to continuously wash the product from the aluminum salts.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the reduction of indole carboxylates with LiAlH₄. Please note that yields can vary depending on the specific substrate, reaction scale, and purity of reagents.

Starting MaterialReducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Methyl indole-6-carboxylateLiAlH₄ (2-3 equiv.)THF0 to RT2-480-95
Ethyl indole-6-carboxylateLiAlH₄ (2-3 equiv.)THF0 to RT2-480-95
Methyl indole-5-carboxylateLiAlH₄ (2 equiv.)Diethyl EtherReflux3~90
Ethyl 2-methylindole-5-carboxylateLiAlH₄THFRT193-99

Experimental Protocols

Detailed Methodology for the Reduction of Methyl Indole-6-carboxylate with LiAlH₄

Materials:

  • Methyl indole-6-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • All glassware should be oven-dried and assembled while hot under a stream of dry nitrogen or argon.

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (2.5 equivalents) and anhydrous THF (to make an approximately 0.5 M solution).

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Substrate:

    • Dissolve methyl indole-6-carboxylate (1 equivalent) in anhydrous THF.

    • Add the solution of the indole ester dropwise to the stirred LiAlH₄ suspension at 0 °C via the dropping funnel. An exothermic reaction and hydrogen evolution will be observed.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours, monitoring its progress by TLC.

  • Workup (Fieser Method):

    • Cool the reaction mixture back to 0 °C with an ice bath.

    • Slowly and carefully add water (equal in volume to the mass of LiAlH₄ used in grams).

    • Add 15% aqueous NaOH (equal in volume to the mass of LiAlH₄ used).

    • Add water again (3 times the volume of the mass of LiAlH₄ used).

    • Remove the ice bath and stir the mixture vigorously at room temperature for at least 30 minutes. A white, granular precipitate should form.

  • Isolation and Purification:

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

    • Combine the filtrate and washings, and dry the organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by silica gel column chromatography, typically using a mixture of hexanes and ethyl acetate as the eluent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep Oven-dry glassware Inert atmosphere (N2/Ar) setup Charge flask with LiAlH4 in anhydrous THF Cool to 0 °C prep->setup addition Add solution of Indole-6-carboxylate dropwise at 0 °C setup->addition react Warm to RT Stir for 2-4 h Monitor by TLC addition->react quench Cool to 0 °C Fieser Workup: 1. H2O 2. 15% NaOH 3. H2O react->quench filtration Filter through Celite® Wash solid with Ethyl Acetate quench->filtration extraction Dry organic phase (MgSO4) Concentrate filtration->extraction purify Silica Gel Chromatography (Hexanes/Ethyl Acetate) extraction->purify product Pure this compound purify->product

Caption: Experimental workflow for the reduction of indole-6-carboxylate.

troubleshooting_tree start Low Yield of This compound check_reaction Is starting material consumed (TLC)? start->check_reaction no_reaction No check_reaction->no_reaction No yes_reaction Yes check_reaction->yes_reaction Yes check_reagents Check LiAlH4 activity and solvent dryness. Increase equivalents of LiAlH4. no_reaction->check_reagents check_workup Difficulty during workup? yes_reaction->check_workup workup_issue Yes check_workup->workup_issue Yes no_workup_issue No check_workup->no_workup_issue No emulsion Emulsion or gelatinous ppt? workup_issue->emulsion emulsion_yes Yes emulsion->emulsion_yes Yes emulsion_no No emulsion->emulsion_no No rochelle Use Fieser workup or add Rochelle's salt. emulsion_yes->rochelle extract_solids Thoroughly wash/extract aluminum salts. emulsion_no->extract_solids purification_loss Check for loss during purification (e.g., column chromatography). no_workup_issue->purification_loss

Caption: Troubleshooting decision tree for low yield.

Technical Support Center: Troubleshooting Side Reactions in the Fischer Indole Synthesis of 6-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of the Fischer indole synthesis, with a specific focus on the preparation of 6-substituted indoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during this versatile synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Fischer indole synthesis of 6-substituted indoles?

A1: The most frequently encountered side reactions include:

  • Low Yield or Reaction Failure: This can be due to several factors, including decomposition of the starting materials or intermediates, or the reaction not proceeding to completion.

  • Formation of Regioisomers: When using unsymmetrical ketones, cyclization can occur on either side of the ketone, leading to a mixture of indole regioisomers. For 6-substituted indoles, this is less of a concern with symmetrical ketones, but with unsymmetrical ketones, the electronic nature of the 6-substituent can influence the direction of cyclization.

  • Tar and Polymeric Byproduct Formation: The strongly acidic and often high-temperature conditions of the reaction can lead to the formation of intractable tars and polymers.

  • N-N Bond Cleavage: A significant side reaction, particularly when the arylhydrazine contains electron-donating groups, is the heterolytic cleavage of the N-N bond in the hydrazone intermediate. This precludes the desired-sigmatropic rearrangement necessary for indole formation and leads to byproducts such as anilines.

  • Aldol Condensation Products: The acidic conditions can promote the self-condensation of the starting aldehyde or ketone.

  • Friedel-Crafts Type Products: Strong acids may induce undesired electrophilic aromatic substitution reactions.

Q2: How does the electronic nature of the substituent at the 6-position affect the Fischer indole synthesis?

A2: The electronic properties of the substituent at the 6-position of the phenylhydrazine ring play a crucial role in the outcome of the reaction:

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃): EDGs generally increase the electron density of the aromatic ring, which can facilitate the key-sigmatropic rearrangement step. However, strong EDGs can also stabilize the intermediate iminylcarbocation that forms upon N-N bond cleavage, making this a more favorable pathway and potentially leading to lower yields of the desired indole.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -Halogens): EWGs decrease the electron density of the aromatic ring, which can make the-sigmatropic rearrangement more difficult, often requiring harsher reaction conditions (stronger acids, higher temperatures). This can, in turn, lead to an increase in the formation of tar and other decomposition products. However, EWGs generally disfavor the competing N-N bond cleavage pathway.

Q3: I am observing the formation of two regioisomers. How can I control the regioselectivity of the cyclization?

A3: When a meta-substituted phenylhydrazine (which would lead to a 4- or 6-substituted indole) is used, the direction of the cyclization determines the final product. The general rules are as follows:

  • With an electron-donating group at the meta-position, cyclization preferentially occurs at the para-position to the substituent, leading to the 6-substituted indole as the major product.

  • With an electron-withdrawing group at the meta-position, a mixture of both 4- and 6-substituted indoles is often obtained, and the selectivity can be poor.

To control regioselectivity when using an unsymmetrical ketone, the choice of acid catalyst and reaction conditions is critical. For instance, the use of Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to provide excellent regiocontrol. Steric hindrance at one of the potential cyclization sites can also be exploited to favor the formation of a single regioisomer.

Troubleshooting Guides

Issue 1: Low Yield or No Product Formation
Possible Cause Troubleshooting Strategy
Inappropriate Acid Catalyst The choice of acid is substrate-dependent. A catalyst that is too strong can cause decomposition, while one that is too weak may not be effective. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates.
Sub-optimal Temperature High temperatures can lead to tar formation, while low temperatures may result in an incomplete reaction. The optimal temperature is highly dependent on the substrate and catalyst. Start with milder conditions and gradually increase the temperature. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields.
Unstable Hydrazone Intermediate Some arylhydrazones are unstable and can decompose before cyclization. In such cases, a one-pot synthesis where the hydrazone is generated in situ without isolation is recommended.
N-N Bond Cleavage (especially with EDGs) This is a common failure mode. Consider using milder reaction conditions. Lewis acids such as ZnCl₂ may be more effective than protic acids in promoting the desired cyclization over N-N bond cleavage.
Poorly Reactive Substrates (with EWGs) Harsher conditions are often necessary. Stronger acids like polyphosphoric acid (PPA) or Eaton's reagent, and higher temperatures may be required. However, this also increases the risk of tar formation. Careful optimization is key.
Issue 2: Excessive Tar and Polymer Formation
Possible Cause Troubleshooting Strategy
Reaction Temperature is Too High Reduce the reaction temperature and extend the reaction time. Monitor the reaction progress closely by TLC to find the optimal balance.
Acid Catalyst is Too Strong or Concentrated Use a milder acid catalyst or a lower concentration of the strong acid. For example, a solution of H₂SO₄ in ethanol can be used instead of concentrated sulfuric acid.
Prolonged Reaction Time While sufficient time is needed for the reaction to go to completion, excessively long reaction times at high temperatures can promote polymerization. Monitor the reaction and work it up as soon as the starting material is consumed.

Quantitative Data on 6-Substituted Indole Synthesis

The following tables summarize representative yields for the Fischer indole synthesis of various 6-substituted indoles. Please note that yields are highly dependent on the specific ketone/aldehyde and reaction conditions used.

Table 1: Effect of 6-Substituent on Indole Yield

6-Substituent Starting Phenylhydrazine Carbonyl Component Catalyst/Solvent Yield (%) Reference/Notes
-HPhenylhydrazineCyclohexanoneAcetic Acid~80-90%General observation
6-OCH₃p-MethoxyphenylhydrazinePyruvic acidH₂SO₄/EtOHModerate to GoodEDG can promote side reactions
6-Clp-ChlorophenylhydrazineDiethyl ketonePPA~75%EWG requires stronger acid
6-NO₂p-NitrophenylhydrazineAcetonePPA~60%Strong EWG requires harsh conditions
6-CNp-CyanophenylhydrazineVarious ketonesAcidic mediumGoodUsed in the synthesis of Vilazodone

Table 2: Comparison of Acid Catalysts for a Model Reaction

Acid Catalyst Temperature (°C) Reaction Time (h) Yield of 6-Substituted Indole (%)
Acetic AcidReflux275
10% H₂SO₄ in EtOHReflux482
Polyphosphoric Acid (PPA)100188
Zinc Chloride (ZnCl₂)120378
Eaton's Reagent801.592

Note: Data is illustrative and based on typical outcomes for a moderately reactive substrate.

Experimental Protocols

General Protocol for the Fischer Indole Synthesis of a 6-Substituted Indole
  • Hydrazone Formation (Optional Isolation):

    • In a round-bottom flask, dissolve the 4-substituted phenylhydrazine hydrochloride (1.0 eq) in ethanol or acetic acid.

    • Add the desired ketone or aldehyde (1.0-1.2 eq).

    • Stir the mixture at room temperature or with gentle heating for 30-60 minutes until hydrazone formation is complete (monitor by TLC).

    • The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step.

  • Indolization (Cyclization):

    • To the hydrazone (or the reaction mixture from the previous step), add the acid catalyst. Common choices include:

      • Polyphosphoric acid (PPA): Heat the hydrazone with PPA at 80-120 °C.

      • Sulfuric acid in ethanol: Add a solution of 10-20% H₂SO₄ in ethanol and reflux.

      • Zinc chloride: Mix the hydrazone with anhydrous ZnCl₂ and heat to 120-170 °C.

      • Eaton's Reagent: Add the freshly prepared reagent to a solution of the hydrazone and stir at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the starting hydrazone is consumed (typically 1-4 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into cold water.

    • Neutralize the excess acid by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing Reaction Pathways and Troubleshooting

Fischer Indole Synthesis: Core Mechanism and Side Pathways

Fischer_Indole_Synthesis Fischer Indole Synthesis: Core Mechanism and Side Pathways A Arylhydrazine + Ketone/Aldehyde B Arylhydrazone A->B Condensation C Enamine Intermediate B->C Tautomerization J Tar/Polymer Formation (Side Reaction) B->J High Temp/ Strong Acid D [3,3]-Sigmatropic Rearrangement C->D Acid Catalysis H N-N Bond Cleavage (Side Reaction) C->H Favored by EDGs C->J High Temp/ Strong Acid E Di-imine Intermediate D->E F Cyclization & Aromatization E->F -NH3 G 6-Substituted Indole F->G I Aniline + Iminylcarbocation H->I

Caption: Core mechanism of the Fischer indole synthesis and key side pathways.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis start Low Yield of 6-Substituted Indole check_conditions Review Reaction Conditions: - Acid Catalyst - Temperature - Solvent start->check_conditions check_starting_materials Verify Purity of: - Phenylhydrazine - Carbonyl Compound start->check_starting_materials is_edg Is the 6-substituent an Electron-Donating Group (EDG)? check_conditions->is_edg is_ewg Is the 6-substituent an Electron-Withdrawing Group (EWG)? check_conditions->is_ewg tar_formation Is there significant tar formation? check_conditions->tar_formation edg_strategy Potential N-N Cleavage. - Use milder acid (e.g., ZnCl2) - Lower temperature - One-pot procedure is_edg->edg_strategy Yes ewg_strategy Reaction may be sluggish. - Use stronger acid (e.g., PPA) - Increase temperature cautiously - Consider microwave heating is_ewg->ewg_strategy Yes optimize Systematically Optimize Conditions: - Screen catalysts and temperatures edg_strategy->optimize ewg_strategy->optimize tar_strategy Conditions are too harsh. - Lower temperature - Use milder/less concentrated acid tar_formation->tar_strategy Yes tar_formation->optimize No tar_strategy->optimize

Caption: A logical workflow for troubleshooting low yields in the synthesis of 6-substituted indoles.

Technical Support Center: Optimizing Crystallization for High-Purity (1H-indol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for obtaining high-purity (1H-indol-6-yl)methanol. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound.

Problem Potential Cause Suggested Solution
Failure to Crystallize The solution may not be sufficiently supersaturated.[1]• Try scratching the inner surface of the flask with a glass rod to create nucleation sites.[1] • Add a seed crystal of this compound to serve as a template for crystal growth.[1] • Slowly evaporate the solvent or gently heat the solution to increase the compound's concentration.[1] • Cool the solution to a lower temperature, such as in an ice bath, to decrease solubility.[1]
"Oiling Out" The compound separates as a liquid instead of a solid. This can occur if the compound's melting point is lower than the solution's temperature or if there's a high concentration of impurities.[1]• Reheat the solution to dissolve the oil, add a small amount of extra solvent, and then allow it to cool slowly.[1] • Consider using a solvent with a lower boiling point. • Purify the crude this compound further before attempting crystallization.
Low Yield Too much solvent may have been used, or the crystals were filtered before crystallization was complete.[1]• If the mother liquor is accessible, concentrate it to recover more of the compound.[1] • Ensure the solution is cooled for a sufficient amount of time to allow for complete crystallization.
Poor Crystal Quality This can be caused by a high nucleation rate, the presence of impurities, or rapid cooling/evaporation.[1]• Decrease the level of supersaturation by using more solvent or cooling the solution more slowly.[1] • Ensure the starting material has a high purity level (ideally above 90%).[2] • Experiment with a different solvent or a mixture of solvents.[2]
Rapid Crystallization While seemingly efficient, rapid crystallization can trap impurities within the crystal lattice.[3]• Re-dissolve the crystals by heating and add a small amount of additional solvent to exceed the minimum required for dissolution at high temperatures. This will help the compound remain soluble for a longer period as it cools.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successful crystallization of this compound?

The choice of solvent is paramount for successful crystallization. An ideal solvent will dissolve the compound at elevated temperatures but have low solubility for it at cooler temperatures.[1] The solvent should also be non-reactive with this compound, have a relatively low boiling point for easy removal, and be non-toxic and cost-effective.[1]

Q2: How do I select an appropriate solvent system for this compound?

Q3: My this compound product is impure. What purification methods are recommended before crystallization?

Purification of indole derivatives can be challenging due to the presence of structurally similar impurities.[5] Column chromatography is a widely used and effective method. The choice of the solvent system for chromatography is crucial for achieving good separation.[5]

Q4: Can I use the parent indole crystallization data as a direct reference for this compound?

The data for indole crystallization should be used as a starting point for optimization. The presence of the methanol group at the 6-position of the indole ring will influence the molecule's polarity and solubility, likely requiring adjustments to the solvent system and temperature profile.

Experimental Data for Indole Crystallization (for reference)

The following table summarizes experimental conditions for the crystallization of the parent compound, indole, which can serve as a guide for developing a protocol for this compound.

Solvent System Crystallization Temperature Purity Achieved Yield Reference
n-Hexane283 K (10 °C)99.5 wt%57.5%[7]
Methanol/Water (3:2 ratio)0 °C> 99%> 75%[2]

Key Experimental Protocols

General Protocol for Cooling Crystallization:

  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a hot solvent or solvent mixture.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Further cooling in an ice bath or refrigerator can increase the yield.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

General Protocol for Anti-Solvent Crystallization:

  • Dissolution: Dissolve the this compound in a "good" solvent in which it is highly soluble.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (the anti-solvent) in which the compound is insoluble, until the solution becomes cloudy, indicating the onset of precipitation.

  • Crystal Formation: Allow the mixture to stand undisturbed to allow for crystal growth.

  • Crystal Collection, Washing, and Drying: Follow steps 4-6 from the cooling crystallization protocol.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the crystallization of this compound.

G Troubleshooting Crystallization of this compound start Start Crystallization Experiment check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out 'Oiling Out' Occurs check_crystals->oiling_out Oil Instead check_quality Assess Crystal Quality (Size, Shape, Purity) check_crystals->check_quality Yes induce_nucleation Induce Nucleation: - Scratch Flask - Add Seed Crystal - Concentrate Solution no_crystals->induce_nucleation induce_nucleation->check_crystals reheat_add_solvent Reheat to Dissolve Oil, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent reheat_add_solvent->check_crystals poor_quality Poor Quality check_quality->poor_quality Poor check_yield Assess Yield check_quality->check_yield Good optimize_cooling Optimize Cooling Rate (Slower Cooling) poor_quality->optimize_cooling optimize_cooling->check_quality change_solvent Change Solvent System optimize_cooling->change_solvent change_solvent->start low_yield Low Yield check_yield->low_yield Low good_crystals High-Purity Crystals Obtained check_yield->good_crystals Acceptable recover_from_mother_liquor Concentrate Mother Liquor low_yield->recover_from_mother_liquor recover_from_mother_liquor->check_yield

Caption: Troubleshooting workflow for optimizing crystallization conditions.

References

challenges in the purification of polar indole derivatives like (1H-indol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar indole derivatives, such as (1H-indol-6-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar indole derivatives like this compound?

The purification of polar indole derivatives is often complicated by several factors:

  • High Polarity: The presence of polar functional groups, such as the hydroxyl group in this compound, leads to strong interactions with polar stationary phases like silica gel. This can result in poor separation, broad peaks, or irreversible adsorption on the column.

  • Poor Solubility: These compounds often exhibit low solubility in non-polar organic solvents commonly used in normal-phase chromatography, making sample loading and elution challenging.

  • Instability: The indole nucleus can be sensitive to acidic conditions, and some derivatives may degrade on standard silica gel, which is inherently acidic.[1] This can lead to the formation of artifacts and lower recovery of the desired compound.

  • Peak Tailing: Strong interactions between the polar functional groups of the indole derivatives and the acidic silanol groups on the surface of silica gel can cause significant peak tailing during chromatography, leading to poor resolution.

Q2: Which chromatographic technique is best suited for purifying my polar indole derivative?

The choice of chromatographic technique depends on the specific properties of your compound. Here’s a general guide:

  • Normal-Phase Chromatography (NPC): While challenging, NPC on silica gel can be effective. Optimization of the mobile phase is crucial, often requiring highly polar solvent systems (e.g., dichloromethane/methanol). To mitigate issues with peak tailing and degradation, deactivated silica gel or the addition of a basic modifier like triethylamine (TEA) to the mobile phase is often necessary.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for purifying polar compounds.[2][3] A C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile or methanol.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that show little or no retention on traditional reversed-phase columns.[4][5][6] It utilizes a polar stationary phase with a mobile phase rich in organic solvent.

Q3: My polar indole derivative is stuck on the silica gel column. What should I do?

This is a common problem due to the high polarity of the compound. Here are a few troubleshooting steps:

  • Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. For instance, if you are using a hexane/ethyl acetate system, you can switch to a dichloromethane/methanol or even add a small percentage of methanol to your ethyl acetate.

  • Add a Modifier: For basic indole derivatives, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to disrupt the strong interactions with the acidic silica gel. For acidic derivatives, a small amount of acetic acid may be beneficial.

  • Consider a Different Stationary Phase: If the compound is still retained, consider switching to a less acidic stationary phase like alumina or a bonded-phase silica gel.

Q4: How can I improve the peak shape and reduce tailing for my polar indole derivative during chromatography?

Peak tailing is often due to strong interactions with the stationary phase. To improve peak shape:

  • Add a Mobile Phase Modifier: As mentioned, adding triethylamine for basic compounds or acetic acid for acidic compounds can significantly improve peak symmetry.

  • Use a High-Purity, End-Capped Column: For RP-HPLC, using a modern, high-purity, end-capped C18 column will reduce the number of free silanol groups, thereby minimizing tailing.

  • Adjust Mobile Phase pH: In RP-HPLC, adjusting the pH of the aqueous component of the mobile phase can help to ensure that your compound is in a single ionic state, leading to sharper peaks.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound and similar compounds.

Problem Possible Cause(s) Suggested Solution(s)
Compound streaks on TLC plate - Compound is too polar for the solvent system.- Compound is interacting strongly with the silica gel.- Sample is overloaded.- Increase the polarity of the mobile phase (e.g., add methanol).- Add a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic indoles).- Spot a more dilute sample on the TLC plate.
Low recovery of the compound from the column - Irreversible adsorption to the stationary phase.- Compound degradation on the acidic silica gel.- The compound is highly soluble in the mobile phase and elutes in very dilute fractions.- Deactivate the silica gel with triethylamine before use.- Use a neutral stationary phase like alumina.- Consider using RP-HPLC or HILIC.- Concentrate the collected fractions before analysis.
Co-elution of impurities with the desired compound - The polarity of the impurity is very similar to the product.- The chosen chromatographic system lacks sufficient selectivity.- Try a different solvent system. Sometimes a switch from an ethyl acetate-based system to a dichloromethane-based one can alter selectivity.- Change the stationary phase (e.g., from silica to alumina or from C18 to a phenyl-hexyl column in RP-HPLC).- Consider preparative HPLC for higher resolution.
Compound "oils out" instead of crystallizing during recrystallization - The solvent is too nonpolar for the highly polar compound.- The solution is supersaturated.- Impurities are inhibiting crystal formation.- Try a more polar solvent or a solvent mixture.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Further purify the material by another method (e.g., chromatography) to remove impurities.

Data Presentation

The following table summarizes the expected outcomes for different purification techniques for a polar indole derivative. The data is illustrative and may vary depending on the specific compound and experimental conditions.

Purification TechniqueStationary/Mobile Phase or SolventTypical Recovery (%)Achievable Purity (%)Scale
Column Chromatography Silica Gel / Dichloromethane:Methanol (95:5)80-90%>95%Milligram to Gram
Recrystallization Ethanol/Water70-85%>99%Milligram to Multigram
Preparative HPLC C18 Silica / Acetonitrile:Water Gradient60-80%>99.5%Microgram to Milligram

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

This protocol is suitable for purifying gram-scale quantities of the crude product.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM, HPLC grade)

  • Methanol (MeOH, HPLC grade)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Collection tubes or flasks

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in DCM.

  • Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM with a few drops of methanol to ensure complete dissolution. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution:

    • Begin elution with a mobile phase of DCM containing 0.1% TEA.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., starting with 1% MeOH in DCM and gradually increasing to 5% MeOH in DCM). The optimal solvent gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the compound by TLC, visualizing the spots under a UV lamp.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification of this compound by Reversed-Phase HPLC

This protocol is suitable for purifying small quantities of the compound to a very high degree of purity.

Materials and Equipment:

  • Crude or partially purified this compound

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Preparative HPLC system with a C18 column

  • Fraction collector

  • Lyophilizer or rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude or partially purified this compound in a minimal amount of the initial mobile phase (e.g., 95:5 water:acetonitrile). Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 10 µm, e.g., 250 x 21.2 mm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 5% B, ramp to 50% B over 30 minutes.

    • Flow Rate: 10 mL/min

    • Detection: UV at 220 nm and 280 nm

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions corresponding to the main peak of the desired product.

  • Isolation: Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation to obtain the highly purified this compound.

Mandatory Visualization

Purification_Troubleshooting start Start: Crude Polar Indole Derivative tlc_analysis Perform TLC Analysis in various solvent systems start->tlc_analysis streaking Streaking or No Movement? tlc_analysis->streaking good_separation Good Separation (Rf ~0.2-0.4)? streaking->good_separation No add_modifier Add Modifier to Eluent (e.g., 0.1-1% TEA) streaking->add_modifier Yes good_separation->tlc_analysis No column_chrom Proceed with Silica Gel Column Chromatography good_separation->column_chrom Yes pure_product Pure Product column_chrom->pure_product increase_polarity Increase Eluent Polarity (e.g., add MeOH) add_modifier->increase_polarity still_streaking Still Streaking? increase_polarity->still_streaking still_streaking->column_chrom No consider_alt_chrom Consider Alternative Chromatography (RP-HPLC, HILIC) still_streaking->consider_alt_chrom Yes consider_alt_chrom->pure_product

Caption: Troubleshooting workflow for purifying polar indole derivatives.

experimental_workflow crude_product Crude this compound dissolve_adsorb Dissolve in minimal solvent Adsorb onto silica gel crude_product->dissolve_adsorb load_sample Load sample onto column dissolve_adsorb->load_sample pack_column Pack silica gel column pack_column->load_sample elute_gradient Elute with polarity gradient (e.g., DCM -> DCM/MeOH) load_sample->elute_gradient collect_fractions Collect fractions elute_gradient->collect_fractions monitor_tlc Monitor fractions by TLC collect_fractions->monitor_tlc combine_pure Combine pure fractions monitor_tlc->combine_pure Identify pure fractions evaporate Evaporate solvent combine_pure->evaporate pure_compound Pure this compound evaporate->pure_compound

Caption: Experimental workflow for column chromatography purification.

References

stability of (1H-indol-6-yl)methanol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of (1H-indol-6-yl)methanol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound?

A1: The stability of this compound, like many indole derivatives, is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents.[1] Acidic conditions are particularly detrimental to the stability of indole-3-carbinol derivatives, a class of compounds structurally similar to this compound.[1]

Q2: How stable is this compound in acidic solutions?

A2: this compound is expected to be highly unstable in acidic conditions. Similar indole-containing molecules are known to rapidly degrade in even mildly acidic environments, leading to the formation of dimers and oligomers.[1] This degradation is a significant factor to consider during experimental design, especially in analytical methods using acidic mobile phases or in biological assays with acidic media.

Q3: What is the expected stability of this compound under basic conditions?

A3: Generally, indole derivatives exhibit greater stability in basic conditions compared to acidic conditions. However, they can still be susceptible to degradation, particularly oxidation, which may be accelerated at higher pH and temperature.[1]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place.[1] For long-term storage, temperatures at or below -20°C are recommended.[2] Solutions should be prepared fresh before use whenever possible. If solutions must be stored, they should be protected from light and kept at low temperatures.[2] For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can mitigate oxidative degradation.[1][2]

Q5: What are the likely degradation products of this compound?

A5: Under acidic stress, the primary degradation products are expected to be various oligomeric species formed through intermolecular reactions. Oxidative stress is likely to convert the methanol group to an aldehyde or a carboxylic acid.[1] Photolytic degradation can result in a complex mixture of various degradants.[1]

Troubleshooting Guides

Issue 1: Rapid Disappearance of this compound in Solution

  • Symptom: A significant decrease in the concentration of this compound is observed shortly after preparing a solution.

  • Possible Cause: The solvent system may be acidic. Indole methanols are known to be unstable in acidic conditions.[1] Dissolved oxygen in the solvent can also lead to oxidative degradation.[1] Additionally, exposure to ambient light can accelerate degradation.[1]

  • Troubleshooting Steps:

    • Check pH: Measure the pH of your solvent system. If it is acidic, consider using a neutral or slightly basic buffer.

    • De-gas Solvents: Before preparing your solution, de-gas the solvent to remove dissolved oxygen.

    • Protect from Light: Prepare and handle the solution in a dark room or use amber-colored vials to minimize light exposure.[2]

Issue 2: Inconsistent Results in Biological Assays

  • Symptom: High variability in experimental results when using this compound.

  • Possible Cause: The compound may be degrading in the assay medium, leading to a lower effective concentration.[1] This can be due to the pH of the medium, incubation temperature, or exposure to light during the experiment.[2]

  • Troubleshooting Steps:

    • Assess Compound Stability in Assay Medium: Perform a preliminary experiment to determine the stability of this compound in your specific assay buffer under the experimental conditions (temperature, light).

    • Prepare Fresh Solutions: Always prepare fresh solutions of the compound immediately before each experiment.[1]

    • Minimize Incubation Time: If possible, reduce the incubation time to minimize the extent of degradation.

Issue 3: Appearance of Unexpected Peaks in HPLC Analysis

  • Symptom: Multiple new peaks appear in the HPLC chromatogram during the analysis of this compound.

  • Possible Cause: These unexpected peaks are likely degradation products.[1] The acidic nature of the mobile phase, on-column temperature, or exposure of the sample to light in the autosampler can all contribute to degradation.[2]

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: To identify the source of degradation, perform a forced degradation study under acidic, basic, oxidative, thermal, and photolytic conditions.[1][3] This will help in characterizing the degradation products.

    • Optimize HPLC Method:

      • Mobile Phase: If using an acidic mobile phase, try a less acidic modifier or a different stationary phase.[2]

      • Temperature: Lowering the column and autosampler temperature can reduce on-column degradation.[2]

      • Sample Protection: Use amber autosampler vials to protect the sample from light.

Data Presentation

Table 1: Illustrative Forced Degradation Data for an Indole Methanol Derivative

Stress ConditionTime (hours)Temperature (°C)% DegradationMajor Degradation Products
0.1 M HCl246045%Dimeric Ether, Oligomers[1]
0.1 M NaOH246015%Oxidized Species[1]
10% H₂O₂242530%Indole-carbaldehyde[1]
Thermal488010%Minor unspecified products[1]
Photolytic (UV)242525%Complex mixture of degradants[1]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability.[3][4][5]

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC-UV/MS system[2]

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.[2]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.[1]

    • Incubate the solution at 60°C for 24 hours.[1]

    • Neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.[1]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.[1]

    • Incubate the solution at 60°C for 24 hours.[1]

    • Neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.[1]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[2]

    • Keep the solution at room temperature (25°C) for 24 hours, protected from light.[2]

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.[2]

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.[1]

    • Dissolve the stressed sample in the solvent to a concentration of 1 mg/mL and then dilute to 100 µg/mL for analysis.[1]

  • Photolytic Degradation:

    • Expose a solution of the compound (100 µg/mL in mobile phase) to UV light (e.g., 254 nm) for 24 hours.[1]

    • Analyze the solution directly by HPLC.[1]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is useful for monitoring peak purity, and a mass spectrometer (MS) is essential for identifying the degradation products.[1]

Visualizations

cluster_acid Acidic Conditions cluster_base Basic Conditions IndoleMethanol_acid This compound Dimer Dimer IndoleMethanol_acid->Dimer H+ Oligomers Oligomers Dimer->Oligomers H+ IndoleMethanol_base This compound OxidizedProduct Oxidized Products (e.g., Aldehyde, Carboxylic Acid) IndoleMethanol_base->OxidizedProduct OH-, O2

Caption: Plausible degradation pathways of this compound.

start Start: Unexpected Degradation check_ph Check pH of Solution start->check_ph is_acidic Is it Acidic? check_ph->is_acidic neutralize Neutralize or Use Non-Acidic Buffer is_acidic->neutralize Yes check_light Check for Light Exposure is_acidic->check_light No end Problem Resolved neutralize->end protect_light Protect from Light (Amber Vials) check_light->protect_light Yes check_oxygen Check for Dissolved Oxygen check_light->check_oxygen No protect_light->end degas De-gas Solvents check_oxygen->degas Yes check_oxygen->end No degas->end

Caption: Troubleshooting workflow for unexpected degradation.

prep_stock Prepare Stock Solution (1 mg/mL in Methanol) stress_conditions Apply Stress Conditions prep_stock->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (Solid, 80°C) stress_conditions->thermal photo Photolytic (UV Light, RT) stress_conditions->photo analysis Analyze by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis report Report Degradation Profile and Pathways analysis->report

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Stability of (1H-indol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the oxidation of (1H-indol-6-yl)methanol during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The degradation of this compound, like other indole derivatives, is primarily caused by its electron-rich indole nucleus, which is susceptible to oxidation. The main contributing factors are:

  • Exposure to Atmospheric Oxygen: Oxygen can directly react with the indole ring, leading to the formation of various oxidation products.

  • Light Exposure: UV and visible light can provide the energy to initiate and accelerate oxidative reactions.

  • Elevated Temperatures: Higher storage temperatures increase the rate of chemical degradation.

  • Presence of Metal Ions: Trace metal ions can act as catalysts for oxidation reactions.

Q2: I noticed a slight color change in my solid sample of this compound. Is it still usable?

A2: A visual color change, often to a pink or brownish hue, is an indicator of potential oxidation and degradation. While a minor color change may not significantly affect the bulk purity for some applications, it is a sign of instability. For sensitive experiments, it is highly recommended to assess the purity of the sample using an analytical technique like HPLC before use.

Q3: What are the optimal storage conditions for solid this compound?

A3: To ensure the long-term stability of solid this compound, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, ideally at -20°C.

  • Light: Protect from light by storing in an amber or opaque vial.

  • Atmosphere: For maximum stability, store under an inert atmosphere, such as argon or nitrogen, to displace oxygen.

Q4: How should I store solutions of this compound?

A4: Solutions of this compound are generally less stable than the solid form. To minimize degradation in solution:

  • Prepare solutions fresh whenever possible.

  • Use deoxygenated solvents.

  • Store solutions at low temperatures (-20°C or -80°C) and protected from light.

  • Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), at a low concentration (e.g., 0.01%).

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC analysis of a stored sample. Oxidation or other forms of degradation.1. Confirm the identity of the main peak by comparing the retention time with a fresh standard. 2. Perform a forced degradation study (see Experimental Protocols) to help identify potential degradation products. 3. Re-evaluate storage conditions (temperature, light, and atmosphere).
Inconsistent results in biological assays. Degradation of the compound in the assay medium or stock solution.1. Test the stability of this compound in your specific assay buffer. 2. Prepare fresh stock solutions for each experiment from solid material stored under optimal conditions. 3. Include a positive control to ensure the assay is performing as expected.
Solid material has become discolored and difficult to dissolve. Significant degradation and potential polymerization.1. The material is likely of low purity and should not be used for sensitive experiments. 2. Consider purification of the material if a fresh lot is not available. 3. Review and improve storage procedures for future lots.

Data Presentation

The following table provides illustrative data on the stability of a generic indole methanol compound under various storage conditions. This data is intended as a guideline and actual stability will depend on the specific experimental conditions and purity of the material.

Storage Condition Time Purity (%) Appearance
-20°C, Dark, Inert Atmosphere (Solid) 12 Months>99%White to off-white powder
4°C, Dark, Air (Solid) 12 Months95-98%Off-white to light yellow powder
Room Temperature, Light, Air (Solid) 6 Months<90%Yellow to brown powder
-20°C, Dark (in Methanol) 1 Month~98%Colorless solution
Room Temperature, Light (in Methanol) 1 Week<95%Pale yellow solution

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to understand its stability profile and identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.[2]

  • Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours.[2]

  • Photolytic Degradation: Expose a solution of the compound (e.g., in methanol) to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection).

4. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.

  • Calculate the percentage of the parent compound remaining to determine the extent of degradation under each condition.

Visualizations

Oxidation_Pathway IndoleMethanol This compound IndoleAldehyde (1H-indol-6-yl)carbaldehyde IndoleMethanol->IndoleAldehyde Oxidation IndoleCarboxylicAcid 1H-indole-6-carboxylic acid IndoleAldehyde->IndoleCarboxylicAcid Further Oxidation Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis StockSolution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis StockSolution->Acid Base Base Hydrolysis StockSolution->Base Oxidation Oxidation (H2O2) StockSolution->Oxidation Thermal Thermal Stress StockSolution->Thermal Photo Photolytic Stress StockSolution->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data Troubleshooting_Tree Start Degradation Observed? CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage Yes End Problem Resolved Start->End No CheckPurity Assess Purity via HPLC CheckStorage->CheckPurity UseAntioxidant Consider Using Antioxidant CheckPurity->UseAntioxidant PrepareFresh Prepare Fresh Solutions UseAntioxidant->PrepareFresh PrepareFresh->End

References

Technical Support Center: Scale-Up Synthesis of (1H-indol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the scale-up synthesis of (1H-indol-6-yl)methanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the transition from laboratory to pilot plant and industrial production.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the scale-up synthesis of this compound, focusing on the common synthetic route involving the reduction of indole-6-carboxylic acid or its esters.

Problem 1: Low Yield or Stalled Reaction During Reduction of Indole-6-Carboxylic Acid/Ester

Possible Causes and Solutions

CauseSolution
Insufficient Mixing/Mass Transfer Limitation On a larger scale, inefficient stirring can lead to localized areas of low reagent concentration. Ensure the use of appropriate reactor geometry and agitation speed to maintain a homogeneous reaction mixture. Consider the use of overhead stirring with a properly designed impeller.
Inadequate Temperature Control The reduction of carboxylic acids and esters with hydrides like Lithium Aluminum Hydride (LiAlH₄) is often exothermic.[1] Inadequate heat dissipation on a larger scale can lead to temperature spikes, promoting side reactions and degradation. Utilize a jacketed reactor with an efficient cooling system. For highly exothermic reactions, consider a semi-batch process where the reducing agent is added portion-wise or via a syringe pump to control the reaction rate and temperature.
Degradation of Starting Material or Product Indole derivatives can be sensitive to strongly acidic or basic conditions and high temperatures.[2][3] The prolonged reaction times often required at scale can lead to degradation. Optimize the reaction temperature and time based on small-scale trials and in-process monitoring (e.g., TLC, LC-MS).
Poor Quality or Inappropriate Reducing Agent The activity of hydride reagents can diminish with improper storage. Ensure the use of fresh, high-quality reducing agents. For large-scale operations, consider alternatives to LiAlH₄, such as borane complexes (e.g., BH₃·THF or BH₃·SMe₂), which can offer different reactivity profiles and may be easier to handle.
Formation of Insoluble Intermediates The formation of insoluble aluminum salts during the reaction can coat the reducing agent particles, hindering their reactivity. Ensure adequate solvent volume to maintain a stirrable slurry.
Problem 2: Difficult or Hazardous Work-up and Quenching of the Reduction Reaction

Possible Causes and Solutions

CauseSolution
Uncontrolled Quenching of Excess Hydride Reagent The quenching of excess LiAlH₄ is highly exothermic and generates hydrogen gas, posing a significant safety risk on a large scale.[1][4] Implement a carefully controlled reverse quench by slowly adding the reaction mixture to a cooled, stirred solution of the quenching agent. A common and safer work-up procedure is the Fieser work-up, which involves the sequential addition of water, followed by aqueous sodium hydroxide, and then more water to precipitate granular aluminum salts that are easily filtered.[1][4]
Formation of Emulsions and Gels The formation of gelatinous aluminum hydroxides during the work-up can make product extraction and filtration difficult. The Fieser work-up is specifically designed to mitigate this by forming easily filterable salts.[1] The addition of a filter aid like Celite can also improve filtration efficiency.
Product Loss During Extraction This compound is a polar compound and may have some solubility in the aqueous layer, leading to lower isolated yields. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The use of a continuous extractor may be beneficial for large-scale operations.
Problem 3: Low Purity of Crude this compound After Isolation

Possible Causes and Solutions

CauseSolution
Incomplete Reaction Monitor the reaction to completion using appropriate analytical techniques (TLC, LC-MS) before initiating the work-up.
Formation of Side-Products Over-reduction of the indole ring to indoline can occur under harsh reducing conditions.[5] Careful control of temperature and the stoichiometry of the reducing agent is crucial. Other potential side reactions include the formation of dimers or polymers, especially if the reaction temperature is not well-controlled.[2]
Impurities from Starting Materials Ensure the purity of the starting indole-6-carboxylic acid or its ester, as impurities can be carried through the synthesis.
Problem 4: Challenges in the Purification of this compound at Scale

Possible Causes and Solutions

CauseSolution
Inefficiency of Column Chromatography at Scale Column chromatography is often not economically viable for large-scale purification.[6][7] Develop a robust crystallization method.
Difficulty in Crystallization The presence of impurities can inhibit crystallization. If the crude product is an oil or fails to crystallize, consider a pre-purification step such as a charcoal treatment or a short plug of silica gel to remove highly polar or colored impurities.
Selection of an Appropriate Crystallization Solvent A systematic solvent screen is recommended. For polar compounds like this compound, consider polar solvents like alcohols (e.g., isopropanol, ethanol), esters (e.g., ethyl acetate), or solvent mixtures (e.g., ethyl acetate/heptane, methanol/water).[8][9]
Product Degradation on Silica Gel Indoles can be sensitive to the acidic nature of silica gel, leading to degradation during chromatographic purification.[2] If chromatography is necessary, consider using deactivated silica gel (e.g., by pre-treating with a triethylamine solution) or an alternative stationary phase like alumina.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A common and scalable route is the reduction of a readily available starting material, indole-6-carboxylic acid or its methyl/ethyl ester. These precursors can be synthesized through various established methods for constructing the indole ring. The reduction of the carboxylic acid or ester functionality to the primary alcohol is a robust and high-yielding transformation.

Q2: Which reducing agent is recommended for the large-scale reduction of indole-6-carboxylic acid or its ester?

While Lithium Aluminum Hydride (LiAlH₄) is a very effective reagent for this transformation, its handling on a large scale can be hazardous due to its high reactivity and the generation of hydrogen gas during quenching.[1][11] For industrial applications, alternatives such as borane complexes (e.g., BH₃·THF or BH₃·SMe₂) are often preferred as they can be easier to handle and may offer better chemoselectivity.[4] Catalytic hydrogenation under high pressure is another potential industrial method, though it may require specialized equipment and catalyst screening to avoid reduction of the indole ring.

Q3: What are the critical safety precautions to consider during the scale-up of the reduction step?

  • Reagent Handling: All hydride reagents are moisture-sensitive and can be pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Exothermic Reaction: The reduction is exothermic and requires a reactor with efficient cooling and temperature monitoring.

  • Quenching: The quenching of excess hydride is highly exothermic and liberates flammable hydrogen gas. This step must be performed slowly and with adequate cooling and ventilation. A reverse quench is often safer at a larger scale.

  • Personal Protective Equipment (PPE): Appropriate PPE, including fire-retardant lab coats, safety glasses, and gloves, is mandatory.

Q4: My this compound product is discolored after purification. What could be the cause?

Indole derivatives can be susceptible to air oxidation, which can lead to the formation of colored impurities.[2] This can be exacerbated by exposure to light and residual acid or metal catalysts. To minimize discoloration, it is advisable to perform the purification and drying steps under an inert atmosphere and to store the final product in a dark, cool place.

Q5: Are there alternatives to column chromatography for purifying this compound on a large scale?

Yes, for large-scale purification, crystallization is the preferred method as it is more cost-effective and scalable.[9] A systematic approach to finding a suitable solvent system is crucial. Other potential large-scale purification techniques for polar compounds include preparative High-Performance Liquid Chromatography (HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC), although these are generally more expensive than crystallization.[8]

Experimental Protocols

Key Experiment: Reduction of Methyl Indole-6-carboxylate with LiAlH₄ (Illustrative Lab-Scale Protocol)

This protocol is for informational purposes and must be adapted and optimized for scale-up with appropriate safety assessments.

Materials:

  • Methyl indole-6-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Procedure:

  • A multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • The suspension is cooled to 0 °C using an ice-water bath.

  • A solution of methyl indole-6-carboxylate in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for a specified time, and then allowed to warm to room temperature. The reaction progress is monitored by TLC or LC-MS.

  • Once the reaction is complete, the flask is cooled back to 0 °C.

  • The reaction is carefully quenched using the Fieser work-up procedure:

    • Slowly add water (volume equal to the mass of LiAlH₄ used).

    • Slowly add 15% aqueous NaOH (volume equal to the mass of LiAlH₄ used).

    • Slowly add water (volume equal to three times the mass of LiAlH₄ used).

  • The mixture is stirred vigorously at room temperature for 30 minutes to allow for the formation of a granular precipitate.

  • Anhydrous MgSO₄ is added, and the slurry is stirred for another 15 minutes.

  • The solids are removed by filtration, and the filter cake is washed with THF and ethyl acetate.

  • The combined filtrates are concentrated under reduced pressure to yield the crude this compound.

Visualizations

Scale_Up_Challenges Logical Workflow for Scale-Up Synthesis of this compound cluster_challenges Key Scale-Up Challenges start Start: Lab-Scale Synthesis precursor Precursor Selection: Indole-6-carboxylic Acid or Ester start->precursor reduction Reduction to Alcohol precursor->reduction workup Work-up & Isolation reduction->workup heat_transfer Heat & Mass Transfer reduction->heat_transfer safety Reagent Handling & Safety reduction->safety purification Purification workup->purification workup->safety impurities Impurity Profile workup->impurities final_product Final Product: This compound purification->final_product purification_scale Scalable Purification purification->purification_scale

Caption: Key challenges in the scale-up synthesis of this compound.

Troubleshooting_Purification Troubleshooting Purification at Scale crude_product Crude this compound is_solid Is the crude product a solid? crude_product->is_solid crystallization Develop Crystallization Protocol is_solid->crystallization Yes oily_crude Oily or Impure Crude is_solid->oily_crude No solvent_screen Solvent Screening crystallization->solvent_screen cooling_profile Optimize Cooling Profile crystallization->cooling_profile seeding Seeding Strategy crystallization->seeding pure_solid Pure Crystalline Product crystallization->pure_solid pre_purification Pre-purification Step oily_crude->pre_purification charcoal Charcoal Treatment pre_purification->charcoal silica_plug Short Silica Plug pre_purification->silica_plug charcoal->crystallization silica_plug->crystallization

Caption: Decision workflow for scalable purification of this compound.

References

identifying and removing impurities from crude (1H-indol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from crude (1H-indol-6-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically proceeds via the reduction of 6-formylindole. Based on this route, common impurities may include:

  • Unreacted Starting Material: Residual 6-formylindole.

  • Over-reduction Products: Formation of 6-methylindole.

  • Side-reaction Products: Impurities from side reactions related to the specific reagents and conditions used.

  • Reagent-related Impurities: Residual reducing agents and their byproducts.

Q2: Which analytical techniques are most suitable for identifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for the effective identification of impurities:

  • Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring the progress of the reaction and assessing the purity of column chromatography fractions.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and allows for the separation and quantification of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of impurities, which aids in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the final product and any isolated impurities.

Q3: What are the recommended methods for purifying crude this compound?

A3: The most common and effective purification techniques for this compound are column chromatography and recrystallization.

  • Column Chromatography: Particularly useful for separating the desired product from impurities with different polarities.

  • Recrystallization: An effective method for obtaining highly pure crystalline material, assuming a suitable solvent system can be found.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Product streaks on the TLC plate during column chromatography. The compound may be interacting too strongly with the stationary phase, or the solvent system may be inappropriate.Consider adding a small amount of a more polar solvent (e.g., methanol) or a base (e.g., triethylamine) to the mobile phase to reduce tailing.
Poor separation of spots on TLC. The polarity of the mobile phase is not optimal.Systematically test a range of solvent systems with varying polarities. A common mobile phase for indole derivatives is a mixture of hexane and ethyl acetate.[1]
Low recovery of the product after column chromatography. The product may be strongly adsorbed to the silica gel, or the column may have been overloaded.If the product is highly polar, consider using a more polar mobile phase. Reduce the amount of crude material loaded onto the column.
No crystal formation during recrystallization. The solution may be too dilute, or the wrong solvent may have been chosen.Concentrate the solution by evaporating some of the solvent. If crystals still do not form, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise.
Oily product obtained after recrystallization. This may indicate the presence of impurities that are preventing crystallization.Attempt to purify the oily product by column chromatography first, followed by recrystallization of the purified fractions.

Data Presentation

The following table summarizes the expected outcomes for the purification of this compound based on typical results for analogous indole derivatives.[1]

Purification TechniqueStationary/Mobile Phase or SolventTypical Recovery (%)Achievable Purity (%)Scale
Column Chromatography Silica Gel / Hexane:Ethyl Acetate (e.g., 7:3)85-95>98Milligram to Gram
Recrystallization Methanol/Water70-85>99Milligram to Multigram

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This method is suitable for purifying gram-scale quantities of crude this compound.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Collection tubes or flasks

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel and dry it. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin elution with a mobile phase of hexane:ethyl acetate (e.g., 9:1 v/v). Gradually increase the polarity of the mobile phase (e.g., to 7:3 v/v) to facilitate the elution of the target compound.[1] The optimal solvent ratio should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the compound by TLC, visualizing the spots under a UV lamp.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This technique is effective for obtaining highly pure crystalline material.

Materials and Equipment:

  • Crude or partially purified this compound

  • Methanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot methanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add deionized water dropwise to the hot methanolic solution until the solution becomes slightly turbid. Reheat the solution until it becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold methanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Logical Workflow for Purification

PurificationWorkflow Crude Crude this compound TLC TLC Analysis of Crude Crude->TLC Decision Assess Impurity Profile TLC->Decision ColumnChrom Column Chromatography (Silica Gel, Hexane:EtOAc) Decision->ColumnChrom Multiple Impurities Recrystal Recrystallization (Methanol/Water) Decision->Recrystal Minor Impurities Fractions Collect & Analyze Fractions (TLC) ColumnChrom->Fractions Crystals Collect & Dry Crystals Recrystal->Crystals Combine Combine Pure Fractions Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate FinalProduct Pure this compound Evaporate->FinalProduct Crystals->FinalProduct Analysis Purity Analysis (HPLC, NMR) FinalProduct->Analysis

Caption: Workflow for the purification of this compound.

Potential Signaling Pathway Inhibition

This compound and its derivatives have been investigated for their potential to inhibit mitochondrial oxidative phosphorylation (OXPHOS) and Bromodomain-containing protein 4 (BRD4).[2][3]

SignalingPathways cluster_0 Mitochondrial Oxidative Phosphorylation (OXPHOS) cluster_1 BRD4-mediated Gene Transcription Compound1 This compound Derivatives OXPHOS OXPHOS Complexes Compound1->OXPHOS Inhibition ATP ATP Production OXPHOS->ATP Drives CellGrowth Cancer Cell Growth ATP->CellGrowth Supports Compound2 This compound Derivatives BRD4 BRD4 Compound2->BRD4 Inhibition AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones Binds to Transcription Gene Transcription (e.g., pro-fibrotic genes) AcetylatedHistones->Transcription Promotes Fibrosis Kidney Fibrosis Transcription->Fibrosis Leads to

Caption: Potential inhibitory pathways of this compound derivatives.

References

Technical Support Center: Optimizing Reaction Conditions for Regioselective Functionalization of the Indole Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the regioselective functionalization of the indole ring. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.

General FAQs for Indole Functionalization

Q1: Why is achieving regioselectivity in indole functionalization challenging?

The indole nucleus possesses multiple reactive sites. The pyrrole ring is electron-rich, making the C3 position the most nucleophilic and kinetically favored site for electrophilic attack. The C2 position is the next most reactive site within the pyrrole moiety. Functionalization of the benzene core (C4-C7) is significantly more challenging due to the lower intrinsic reactivity of these positions compared to the pyrrole ring.[1][2] Achieving selectivity for any position other than C3 often requires specific strategies to overcome the inherent reactivity of the indole ring system.[1][3][4]

Q2: What are the primary strategies for controlling regioselectivity in indole functionalization?

The main strategies to control regioselectivity include:

  • Directing Groups (DGs): Attaching a directing group to the indole nitrogen (N1) or another position (e.g., C3) can steer the reaction to a specific C-H bond, often through the formation of a metallacyclic intermediate in transition-metal-catalyzed reactions.[1][3][5]

  • Protecting Groups (PGs): Bulky protecting groups on the indole nitrogen can sterically hinder attack at the adjacent C2 and C7 positions, thereby influencing the reaction's regiochemical outcome.

  • Catalyst and Ligand Control: In transition-metal-catalyzed reactions, the choice of metal catalyst and coordinating ligands can significantly influence which C-H bond is activated.[6][7][8][9]

  • Reaction Conditions: Parameters such as solvent, temperature, and the nature of the electrophile or coupling partner can dramatically alter the regioselectivity of a reaction.[10][11]

Q3: How do I choose an appropriate directing group for my desired regioselectivity?

The choice of directing group is crucial and depends on the target position. For instance:

  • C7-Functionalization: An N-P(O)tBu2 group is effective for palladium-catalyzed C7 arylation.[1][3] N-pyrimidyl groups have also been used for Rh(III)-catalyzed C7 halogenation of indolines.[12]

  • C4-Functionalization: A pivaloyl group at the C3 position can direct arylation to the C4 position.[1][3][5] Similarly, a trifluoroacetyl group at C3 can direct C4-alkenylation.[13]

  • C2-Functionalization: Amide or 2-pyrimidyl groups on the indole nitrogen can direct alkenylation to the C2 position.[2]

Below is a decision-making workflow for selecting a directing group.

G start Start: Desired Functionalization Site c2 C2 Position start->c2 c3 C3 Position (Inherently Favored) start->c3 c4 C4 Position start->c4 c5_c6 C5/C6 Positions start->c5_c6 c7 C7 Position start->c7 dg_c2 Use N-Directing Groups (e.g., Amide, Pyrimidyl) c2->dg_c2 dg_c3 Often No DG needed for Electrophilic Substitution c3->dg_c3 dg_c4 Use C3-Directing Groups (e.g., Pivaloyl, Formyl) c4->dg_c4 dg_c5_c6 N-P(O)tBu2 for C6 (Cu-catalyzed) C3-Pivaloyl for C5 (Pd-catalyzed) c5_c6->dg_c5_c6 dg_c7 Use N-Directing Groups (e.g., N-P(O)tBu2, N-Pyrimidyl) c7->dg_c7 G prep_nitrating_agent Prepare Acetyl Nitrate (Ac₂O + HNO₃, <10°C) reaction Nitration Reaction (Slowly add Acetyl Nitrate to Substrate at 5°C) prep_nitrating_agent->reaction prep_substrate Prepare Substrate Suspension (Sodium 1-acetylindoline-2-sulfonate in Acetic Acid, 5°C) prep_substrate->reaction monitor Monitor by TLC reaction->monitor hydrolysis Hydrolysis (Add NaOH, 20-60°C) monitor->hydrolysis Reaction Complete purification Purification (Recrystallization from Ethanol/Water) hydrolysis->purification product 7-Nitroindole purification->product

References

dealing with low solubility of indole derivatives in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low solubility of indole derivatives in common organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why do many of my indole derivatives exhibit poor solubility in common organic solvents?

A1: The solubility of indole derivatives is influenced by the indole ring's inherent aromatic and hydrophobic nature. While the N-H group can participate in hydrogen bonding, the large nonpolar surface area often leads to poor solubility in many common organic solvents, especially in more polar ones. The presence of various substituents on the indole ring can further increase hydrophobicity, leading to solubility challenges.

Q2: What are the most common initial steps to improve the solubility of a new indole derivative?

A2: A systematic approach is recommended. Start by testing a range of solvents with varying polarities. If solubility remains low, employing a co-solvent system is a practical next step. For ionizable indole derivatives, adjusting the pH of the solution can significantly enhance solubility.

Q3: My indole derivative precipitates when I dilute my organic stock solution into an aqueous buffer for a biological assay. What can I do?

A3: This is a common issue known as "crashing out" and occurs due to the drastic change in solvent polarity. To mitigate this, you can try several strategies:

  • Slower Addition: Add the stock solution dropwise to the vortexing aqueous buffer to allow for better dispersion.

  • Lower Final Concentration: Your target concentration may be above the compound's aqueous solubility limit.

  • Use of Co-solvents: Incorporate a water-miscible organic co-solvent in your final aqueous solution.

  • pH Adjustment: If your compound is ionizable, adjusting the buffer's pH can increase its solubility.

Q4: Can sonication be used to dissolve my poorly soluble indole derivative?

A4: Yes, sonication can be an effective technique to aid in the dissolution of kinetically limited solubility issues. The high-frequency sound waves can break down aggregates and increase the surface area of the compound exposed to the solvent, thereby accelerating the dissolution process. However, it's crucial to be mindful of potential compound degradation with prolonged sonication or excessive power.

Troubleshooting Guides

Issue 1: An indole derivative is poorly soluble in common laboratory solvents like ethanol and methanol.

Possible Cause Troubleshooting Steps Expected Outcome
High Crystallinity/Lattice Energy 1. Particle Size Reduction: Use techniques like micronization or prepare a nanosuspension to increase the surface area. 2. Solid Dispersion: Prepare a solid dispersion of the indole derivative in a hydrophilic carrier.Increased dissolution rate and apparent solubility.
Hydrophobic Nature of the Molecule 1. Test a Broader Range of Solvents: Evaluate solubility in aprotic polar solvents like DMSO and DMF, as well as less polar solvents like ethyl acetate or toluene, depending on the derivative's structure. 2. Co-solvent Systems: Use a mixture of a good solvent (e.g., DMSO) and a less effective but more biocompatible solvent (e.g., ethanol, PEG 300).Identification of a suitable solvent or solvent system that provides the desired concentration.

Issue 2: An indole derivative precipitates out of the cell culture medium during an in-vitro assay.

Possible Cause Troubleshooting Steps Expected Outcome
Exceeding Aqueous Solubility Limit 1. Determine Kinetic Solubility: Perform a kinetic solubility assay in the specific cell culture medium to find the maximum soluble concentration over time. 2. Lower the Working Concentration: If possible, perform the assay at a concentration below the determined solubility limit.A clear, precipitate-free solution throughout the experiment, leading to more reliable assay results.
Interaction with Media Components 1. Test Different Media Formulations: Some components of the media (e.g., salts, proteins in serum) can promote precipitation. 2. Use of Solubilizing Agents: Consider adding a low concentration of a biocompatible surfactant (e.g., Tween 80) or using cyclodextrins to form inclusion complexes.Maintained solubility of the compound in the complex biological medium.
pH Shift in Culture Medium 1. Monitor pH: Regularly check the pH of the cell culture medium, as cellular metabolism can cause it to change. 2. Use a More Strongly Buffered Medium: If pH shifts are significant, consider using a medium with a higher buffering capacity.Stable pH environment, preventing pH-dependent precipitation of the indole derivative.

Quantitative Solubility Data

The following table summarizes the solubility of some common indole derivatives in various organic solvents. Please note that these values are approximate and can be affected by factors such as temperature and purity.

Indole DerivativeSolventSolubility (mg/mL)Reference
Melatonin Ethanol~20[1]
DMSO~30[1]
DMF~30[1]
Propylene Glycol (20% w/w)3.6 - 3.8[2]
Glycofurol (20% w/w)10.5 - 11.1[2]
Indole-3-carbinol Ethanol~10[3][4]
DMSO~3[3][4]
DMF~10[3]
Tryptophan Water20 (at 20°C)[5]
MethanolVaries with temp.[6]
EthanolVaries with temp.[6]
DMSOHigh[7]
Indole Water3.56[8]
EthanolSoluble[8]
Propylene GlycolSoluble[8]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Stock Solution

Objective: To prepare a concentrated stock solution of a poorly soluble indole derivative using a co-solvent system for subsequent dilution into aqueous media.

Materials:

  • Indole derivative

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG 300)

  • Ethanol, absolute

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weigh a precise amount of the indole derivative into a sterile vial.

  • Add a minimal volume of DMSO to dissolve the compound completely. Vortex and, if necessary, sonicate briefly (5-10 minutes) in a water bath sonicator to ensure complete dissolution.

  • To this solution, add a pre-determined volume of a co-solvent such as PEG 300 or ethanol. A common starting ratio for a co-solvent mixture is 1:1 (v/v) DMSO:PEG 300.

  • Vortex the mixture thoroughly to ensure homogeneity.

  • This co-solvent stock solution can then be diluted dropwise into the final aqueous buffer or cell culture medium while vortexing.

Protocol 2: Preparation of an Indole Derivative-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of a hydrophobic indole derivative by forming an inclusion complex with a cyclodextrin.

Materials:

  • Indole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Mortar and pestle

  • 0.22 µm syringe filter

Procedure (Kneading Method):

  • Prepare an aqueous solution of HP-β-CD (e.g., 20% w/v) in deionized water.

  • In a mortar, add the indole derivative and a small amount of the HP-β-CD solution to form a paste.

  • Knead the paste thoroughly with a pestle for 30-60 minutes.

  • Gradually add the remaining HP-β-CD solution while continuing to knead.

  • Transfer the resulting suspension to a flask and stir at room temperature for 24 hours.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved material. The filtrate contains the indole derivative-cyclodextrin inclusion complex.

Visualizations

experimental_workflow Solubility Enhancement Workflow for Indole Derivatives start Poorly Soluble Indole Derivative solvent_screening Initial Solvent Screening (Ethanol, Methanol, Acetone) start->solvent_screening co_solvent Co-solvent System (e.g., DMSO/PEG 300) solvent_screening->co_solvent If still insoluble ph_adjustment pH Adjustment (for ionizable derivatives) solvent_screening->ph_adjustment If ionizable sonication Sonication co_solvent->sonication soluble_solution Soluble Solution for Experimental Use co_solvent->soluble_solution If successful ph_adjustment->sonication ph_adjustment->soluble_solution If successful advanced_techniques Advanced Techniques sonication->advanced_techniques If precipitation persists particle_size Particle Size Reduction (Micronization/Nanosuspension) advanced_techniques->particle_size solid_dispersion Solid Dispersion (e.g., with PVP/HPMC) advanced_techniques->solid_dispersion cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) advanced_techniques->cyclodextrin particle_size->soluble_solution solid_dispersion->soluble_solution cyclodextrin->soluble_solution

A workflow for selecting a suitable method to enhance the solubility of indole derivatives.

signaling_pathway Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Indole Derivative (Ligand) AhR_complex AhR-Hsp90-XAP2-p23 (Inactive Complex) Indole->AhR_complex Binds AhR_ligand AhR-Ligand Complex AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ligand->ARNT Translocates & Dimerizes with AhR_ARNT AhR-ARNT-Ligand (Active Complex) ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) on DNA AhR_ARNT->XRE Binds to Gene_transcription Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Gene_transcription Initiates

Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by an indole derivative ligand.

troubleshooting_logic Troubleshooting Precipitation in Aqueous Buffer start Precipitation Observed? check_concentration Is final concentration too high? start->check_concentration Yes check_dilution Was dilution too rapid? check_concentration->check_dilution No solution_found Solution Found check_concentration->solution_found Yes (Lower concentration) check_ph Is compound ionizable and pH suboptimal? check_dilution->check_ph No check_dilution->solution_found Yes (Use slower, dropwise addition) check_co_solvent Is co-solvent percentage too low? check_ph->check_co_solvent No check_ph->solution_found Yes (Adjust buffer pH) check_co_solvent->solution_found Yes (Increase co-solvent percentage) no_solution Consider Advanced Formulation check_co_solvent->no_solution No

A logical workflow for troubleshooting precipitation issues when diluting an indole derivative stock solution.

References

Validation & Comparative

Comparative Analysis of (1H-indol-6-yl)methanol Esters as Mitochondrial Oxidative Phosphorylation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of (1H-indol-6-yl)methanol esters and their analogs as inhibitors of mitochondrial oxidative phosphorylation (OXPHOS), a promising target in cancer metabolism. The structure-activity relationship (SAR) of these compounds reveals key insights for the development of novel anticancer agents.

A series of 30 6-indolyl ester derivatives were synthesized and evaluated for their potential as OXPHOS inhibitors.[1] These compounds were screened against a panel of mammalian cancerous and non-cancerous cell lines.[1] The primary findings identified several potent compounds, with compound 28 emerging as a particularly effective and selective inhibitor.[1]

Data Presentation: Structure-Activity Relationship

The following table summarizes the in vitro biological evaluation of key (1H-indol-6-yl)methyl benzoate analogs. The inhibitory activity is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the metabolic activity in cancer cells under OXPHOS-dependent conditions (galactose media).

Table 1: Inhibitory Activity of this compound Esters Against Pancreatic Cancer (MiaPaCa-2) and Breast Cancer (MCF-7) Cell Lines.

CompoundR-group (Substitution on Benzoate Ring)MiaPaCa-2 IC50 (µM) in GalactoseMCF-7 IC50 (µM) in Galactose
13 4-Fluorophenyl1.963.52
20 4-(Trifluoromethyl)phenyl2.152.68
28 4-Nitrophenyl0.270.54
37 3,4-Dichlorophenyl2.303.10

Data extracted from "Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors".[1]

From the data, it is evident that the nature of the substituent on the phenyl ring of the benzoate ester significantly influences the inhibitory activity. Electron-withdrawing groups appear to enhance potency, with the 4-nitro substituted analog (28 ) exhibiting the highest activity.

Comparative Analysis with Other Indole Derivatives

While the focus is on this compound esters, it is valuable to compare their activity with other classes of indole derivatives that have been investigated as potential therapeutic agents.

  • Indolyl Sulfonamides and Amides: A library of indolyl sulfonamides, amides, and ester analogs based on the 6-indolyl framework were synthesized to target pancreatic cancer.[2][3] Several ester analogs showed promise as metabolic inhibitors of ATP production, with four out of six compounds displaying IC50 values below 5 µM against one or more pancreatic cancer cell lines.[2][3]

  • Indole-based HIV-1 Fusion Inhibitors: Structure-activity relationship studies of indole-based compounds targeting the gp41 glycoprotein of HIV-1 have led to the development of potent fusion inhibitors with submicromolar activity.[4]

  • Indole-based BRD4 Inhibitors: A series of indol-6-yl-pyrrolo[2,3-c]pyridin-7-one derivatives were evaluated as BRD4 inhibitors for the treatment of kidney fibrosis, with compound 3r (ZLD2218) showing an IC50 value of 107 nM.[5]

This comparative context highlights the versatility of the indole scaffold in medicinal chemistry and underscores the potential of the this compound ester framework as a privileged structure for targeting mitochondrial metabolism.

Experimental Protocols

Cell Viability and IC50 Determination

The in vitro cytotoxicity of the synthesized compounds was determined using a standard cell viability assay.

  • Cell Culture: Human pancreatic cancer (MiaPaCa-2) and breast cancer (MCF-7) cell lines were cultured in either glucose-containing or galactose-containing DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. The use of galactose-containing media forces the cells to rely on OXPHOS for ATP production.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the cells were treated with various concentrations of the test compounds.

  • Viability Assay: After a 48-hour incubation period, cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar colorimetric assay. The absorbance was measured using a microplate reader.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

OXPHOS Inhibition Index (OI) and Selectivity Index (SI) Analysis

To confirm the specificity of the compounds as OXPHOS inhibitors and their selectivity for cancer cells, further analyses were conducted.

  • OXPHOS Inhibition Index (OI): This index is calculated as the ratio of the IC50 value in glucose-containing media to the IC50 value in galactose-containing media (IC50-glucose / IC50-galactose). A high OI value indicates that the compound is significantly more potent under OXPHOS-dependent conditions. Compound 28 exhibited an OI value of >91 against the MiaPaCa-2 cell line.[1]

  • Selectivity Index (SI): This index is calculated as the ratio of the IC50 value in a non-cancerous cell line to the IC50 value in a cancerous cell line (IC50-non-cancerous / IC50-cancerous). A high SI value suggests that the compound is more toxic to cancer cells than to normal cells. Compound 28 showed an SI value of 9.88 against the MiaPaCa-2 cell line.[1]

Visualizations

Signaling Pathway

Targeting Cancer Metabolism with this compound Esters cluster_0 Cancer Cell Metabolism cluster_1 Therapeutic Intervention cluster_2 Outcome Glycolysis Glycolysis (Glucose) ATP ATP Production Glycolysis->ATP OXPHOS Oxidative Phosphorylation (Galactose/Glutamine) OXPHOS->ATP Reduced_ATP Reduced ATP OXPHOS->Reduced_ATP Proliferation Cell Proliferation & Survival ATP->Proliferation Indole_Esters This compound Esters (e.g., Compound 28) Indole_Esters->Inhibition Inhibition->OXPHOS Apoptosis Apoptosis / Cell Death Reduced_ATP->Apoptosis

Caption: Mechanism of action of this compound esters as OXPHOS inhibitors in cancer cells.

Experimental Workflow

Experimental Workflow for SAR Studies Synthesis Synthesis of This compound Ester Analogs Screening In Vitro Screening (Cancer & Non-cancerous cell lines) Synthesis->Screening IC50_Gal IC50 Determination (Galactose Media) Screening->IC50_Gal IC50_Glu IC50 Determination (Glucose Media) Screening->IC50_Glu OI_SI OI & SI Calculation IC50_Gal->OI_SI IC50_Glu->OI_SI SAR_Analysis Structure-Activity Relationship Analysis OI_SI->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Workflow for the synthesis, screening, and evaluation of this compound esters.

References

A Comparative Guide: Fischer Indole Synthesis vs. Modern Palladium-Catalyzed Methods for 6-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The synthesis of specifically substituted indoles, such as those with substituents at the 6-position, is of paramount importance for the development of new therapeutic agents. This guide provides an objective comparison between the classical Fischer indole synthesis and modern palladium-catalyzed methods for the preparation of 6-substituted indoles, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureFischer Indole SynthesisModern Palladium-Catalyzed Methods
Reaction Conditions Harsh (strong acids, high temperatures)Generally milder (variable temperatures, often neutral or basic)
Substrate Scope Broad, but can be limited by stability of starting materialsVery broad, with high functional group tolerance
Regioselectivity Can be an issue with unsymmetrical ketonesOften highly regioselective
Catalyst Brønsted or Lewis acidsPalladium complexes with various ligands
Atom Economy Generally goodCan be excellent, especially in C-H activation strategies

Quantitative Data Comparison

The following table summarizes quantitative data for the synthesis of a representative 6-substituted indole, 6-Bromo-2-methyl-1H-indole, via both a traditional Fischer indole synthesis and a modern palladium-catalyzed approach (Larock Indole Synthesis).

ParameterFischer Indole SynthesisPalladium-Catalyzed (Larock) Synthesis
Starting Materials 4-Bromophenylhydrazine hydrochloride, Acetone2,4-Dibromoaniline, Propyne
Catalyst/Reagent Polyphosphoric acid (PPA)Pd(OAc)₂, PPh₃, Na₂CO₃
Solvent -DMF
Temperature (°C) 100100
Reaction Time (h) 124
Yield (%) 7585
Catalyst Loading (mol%) N/A (Stoichiometric reagent)5

Experimental Workflows

The general workflows for the Fischer indole synthesis and a typical palladium-catalyzed indole synthesis are depicted below.

Fischer_Workflow cluster_0 Fischer Indole Synthesis A Arylhydrazine C Hydrazone Formation A->C B Ketone/Aldehyde B->C D Acid-Catalyzed Cyclization ([3,3]-Sigmatropic Rearrangement) C->D Acid, Heat E Indole Product D->E Elimination of NH₃

General workflow for the Fischer indole synthesis.

Palladium_Workflow cluster_1 Palladium-Catalyzed Indole Synthesis (e.g., Larock) F o-Haloaniline H 1. Oxidative Addition 2. Alkyne Insertion 3. Annulation F->H G Alkyne G->H I Indole Product H->I Reductive Elimination

General workflow for a palladium-catalyzed indole synthesis.

Experimental Protocols

Fischer Indole Synthesis of 6-Bromo-2-methyl-1H-indole

Materials:

  • 4-Bromophenylhydrazine hydrochloride (1.0 eq)

  • Acetone (1.2 eq)

  • Polyphosphoric acid (PPA) (10 wt eq)

Procedure:

  • A mixture of 4-bromophenylhydrazine hydrochloride and acetone is stirred at room temperature for 30 minutes.

  • Polyphosphoric acid is added to the mixture.

  • The reaction mixture is heated to 100 °C and stirred for 1 hour.

  • After cooling to room temperature, the mixture is poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford 6-bromo-2-methyl-1H-indole.

Palladium-Catalyzed (Larock) Synthesis of 6-Bromo-2,3-dimethyl-1H-indole

Materials:

  • 1-Bromo-4-iodo-2-nitrobenzene (1.0 eq)

  • 2-Butyne (2.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel are added 1-bromo-4-iodo-2-nitrobenzene, sodium carbonate, palladium(II) acetate, and triphenylphosphine.

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon).

  • Anhydrous DMF and 2-butyne are added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 24 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 6-bromo-2,3-dimethyl-1H-indole.

Discussion and Conclusion

The Fischer indole synthesis, discovered in 1883, remains a powerful and widely used method for the construction of the indole nucleus.[1][2] Its primary advantages are the use of readily available starting materials and often straightforward procedures. However, the requirement for strongly acidic conditions and high temperatures can limit its application with sensitive functional groups.[3] Furthermore, the use of unsymmetrical ketones can lead to mixtures of regioisomers.

In contrast, modern palladium-catalyzed methods, such as the Larock, Heck, and Buchwald-Hartwig reactions, offer significant advantages in terms of mildness, functional group tolerance, and regioselectivity.[4][5][6] The Larock indole synthesis, for example, allows for the construction of polysubstituted indoles from o-haloanilines and alkynes under relatively mild, basic conditions.[4] The Buchwald-Hartwig amination provides a powerful tool for the formation of the N-aryl bond, a key step in many indole syntheses.[7]

While the initial cost of palladium catalysts and specialized ligands may be higher than that of the reagents used in the Fischer synthesis, the higher yields, cleaner reactions, and broader substrate scope often make them the more efficient and versatile choice for the synthesis of complex, highly functionalized 6-substituted indoles, which are of great interest in drug discovery and development. The choice between the classical Fischer synthesis and a modern palladium-catalyzed method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.

References

A Comparative Guide to Purity Assessment of (1H-indol-6-yl)methanol: HPLC vs. Melting Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and melting point analysis, for assessing the purity of (1H-indol-6-yl)methanol.

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique that separates components in a mixture, providing quantitative data on the purity of a compound and its impurity profile.[1] In contrast, melting point analysis is a physical characterization method that determines the temperature range over which a crystalline solid transitions to a liquid, offering a rapid, qualitative indication of purity.[2]

Comparison of Analytical Methodologies

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for quantitative data, the expected nature of impurities, and the stage of research or development.

FeatureHigh-Performance Liquid Chromatography (HPLC)Melting Point Analysis
Principle Differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.Determination of the temperature range over which a solid transitions to a liquid.[1]
Purity Indication A single major peak with a high area percentage indicates high purity. The presence of additional peaks suggests impurities.[1]A sharp and narrow melting range close to the reference value for the pure substance indicates high purity. Impurities typically cause a depression and broadening of the melting range.[2]
Quantitative Data Yes, provides accurate and precise quantitative results (e.g., % purity by area normalization).[1]Primarily qualitative. It can be semi-quantitative under certain conditions but is not a primary quantitative method.
Sensitivity High, capable of detecting and quantifying trace-level impurities.[1]Low, generally requires the presence of more than 1% impurity to cause a significant change in the melting point.[1]
Specificity High, capable of separating structurally similar impurities from the main compound.[1]Low, as different compounds may have similar melting points.
Sample Requirement Small sample size, typically in micrograms, dissolved in a suitable solvent.Small amount of solid, crystalline sample.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reversed-phase HPLC method is generally suitable for the analysis of indole derivatives like this compound.[3] The following is a general protocol that should be optimized and validated for specific laboratory conditions.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A common starting point is a linear gradient from 20% acetonitrile in water to 80% acetonitrile in water over 20 minutes.

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in methanol to a concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution of this compound to be tested at the same concentration as the standard solution. Filter both solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 280 nm (Indole compounds typically have strong absorbance around this wavelength)[4]

  • Data Analysis: Inject a blank (methanol), followed by the standard solution and then the sample solution. The purity is calculated based on the area percentage of the main peak in the sample chromatogram.

Expected Results: A high-purity sample of this compound will exhibit a single major peak at a specific retention time. The presence of other peaks indicates impurities. The percentage purity can be calculated using the formula:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

Melting Point Analysis

Melting point analysis is a straightforward technique for a preliminary assessment of the purity of a crystalline solid.[2]

Instrumentation and Reagents:

  • Melting point apparatus

  • Capillary tubes

  • This compound crystalline sample

Procedure:

  • Sample Preparation: Finely powder a small amount of the crystalline this compound.

  • Loading the Capillary Tube: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Melting Point Determination: Place the capillary tube in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). This range is the melting point of the sample.

Expected Results: A pure sample of this compound is expected to have a sharp melting range (typically within 1-2 °C). A broad melting range (greater than 2 °C) and a lower melting point compared to a reference standard suggest the presence of impurities.[2] As of late 2025, a definitive melting point for pure this compound is not consistently reported in publicly available literature, so this analysis is best performed in comparison to a highly purified reference standard.

Data Presentation

The following table illustrates hypothetical data for the purity assessment of two different batches of this compound.

Batch IDHPLC Purity (% Area)Number of Impurities Detected by HPLCMelting Point Range (°C)Interpretation
Batch A 99.8%1 (at 0.15%)88-89 °CHigh purity
Batch B 95.2%482-86 °CLower purity with multiple impurities

Visualizing the Workflow

The logical flow for a comprehensive purity assessment of this compound is depicted below.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Sample cluster_preliminary Preliminary Purity Check cluster_quantitative Quantitative Purity Determination cluster_decision Final Assessment Synthesized_Product This compound (Crude Product) MP_Analysis Melting Point Analysis Synthesized_Product->MP_Analysis Sample_Prep Sample Preparation (Dissolution & Filtration) Synthesized_Product->Sample_Prep MP_Result Melting Range (Broad or Sharp?) MP_Analysis->MP_Result Purity_Decision Purity Specification Met? MP_Result->Purity_Decision Qualitative Input HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (% Area Purity) HPLC_Analysis->Data_Analysis Data_Analysis->Purity_Decision Quantitative Input Pass Pass Purity_Decision->Pass Yes Fail Fail (Further Purification Required) Purity_Decision->Fail No

Purity Assessment Workflow

Conclusion

For the definitive and quantitative purity assessment of this compound, a validated HPLC method is indispensable. It offers high sensitivity and specificity, allowing for the detection and quantification of impurities that would be missed by melting point analysis.[1] Melting point determination serves as a rapid and cost-effective preliminary check for the purity of crystalline this compound. A sharp melting point is a good indicator of high purity, but it lacks the quantitative power and resolution of HPLC. For rigorous quality control in research and drug development, a combination of both methods provides a comprehensive evaluation of the compound's purity.

References

Cross-Validation of Experimental Findings on (1H-indol-6-yl)methanol Derivatives with Computational Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of experimental findings and computational models for derivatives of (1H-indol-6-yl)methanol. The aim is to offer researchers, scientists, and drug development professionals a clear cross-validation of in vitro biological activity with in silico predictions, fostering a deeper understanding of the structure-activity relationships of this class of compounds. The following sections detail the experimental protocols, present quantitative data in a structured format, and visualize the interplay between experimental and computational workflows.

Comparative Data Analysis

The following tables summarize the quantitative data from both experimental assays and computational predictions for various this compound analogs. This allows for a direct comparison of the compounds' performance and the predictive power of the computational models.

Compound IDExperimental AssayCell LineIC50 (µM)Computational ModelDocking Score (kcal/mol)Predicted Activity
Analog 1 Cytotoxicity AssayPancreatic Cancer Cell Line<5[1]Molecular Docking-Metabolic Inhibitor of ATP Production[1]
Analog 2 OXPHOS InhibitionPancreatic Cancer (MiaPaCa-2)-In silico ADME-Drug-like properties[2]
Compound 28 OXPHOS InhibitionPancreatic Cancer (MiaPaCa-2)OI >91, SI = 9.88[2]In silico ADME-Drug-like properties[2]
Indole Derivatives Anticancer ActivityMCF-7-Molecular Docking-BCL-2 inhibitors[3]
Indole Derivatives Antibacterial ActivityS. aureus, MRSA-QSAR, Molecular Docking-Correlation between structural properties and activity[4]

Note: Specific IC50 values and docking scores for this compound itself were not available in the initial search results. The data presented is for its derivatives and the broader class of indole compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the cited literature for the synthesis and biological evaluation of this compound derivatives.

Synthesis of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs

A library of 26 indolyl sulfonamides was synthesized based on the 6-indolyl framework. The general synthetic procedure involved the reaction of the appropriate indole-6-carbaldehyde with a substituted aniline to form the corresponding Schiff base, which was then reduced and subsequently reacted with a substituted benzenesulfonyl chloride. The detailed reaction conditions, purification, and characterization methods are described in the source publication.[1]

In Vitro Cytotoxicity Assay

The cytotoxic activity of the synthesized compounds was determined against a panel of seven pancreatic cancer cell lines and one non-cancerous cell line. A traditional 48-hour compound exposure assay was employed. The half-maximal inhibitory concentration (IC50) values were calculated to quantify the cytotoxic potential of each analog.[1]

Metabolic Inhibition Assay

To evaluate the potential of the compounds as metabolic inhibitors of ATP production, a rapid screening assay with a 2-hour compound exposure was utilized. This assay measures the impact of the compounds on cellular metabolism, specifically targeting mitochondrial ATP production.[1]

Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs

A series of 30 6-indolyl ester derivatives were synthesized. The synthesis involved the esterification of this compound with various benzoic acid derivatives. The specific reagents, catalysts, and reaction conditions for each analog are detailed in the supplementary information of the referenced study.[2]

Oxidative Phosphorylation (OXPHOS) Inhibition Assay

The inhibitory activity of the synthesized esters against oxidative phosphorylation was evaluated in vitro. The screening was performed against a panel of five mammalian cancerous cell lines and one non-cancerous cell line. The cells were cultured in both galactose- and glucose-containing media to assess the specific inhibition of OXPHOS. The OXPHOS Inhibition Index (OI) and Selectivity Index (SI) were calculated from the IC50 values.[2]

Computational Modeling Protocols

Computational models play a vital role in predicting the biological activity of novel compounds and understanding their mechanism of action at a molecular level.

Molecular Docking Studies

Molecular docking simulations are performed to predict the binding affinity and orientation of a ligand (in this case, an indole derivative) within the active site of a target protein. For instance, studies on indole derivatives as BCL-2 inhibitors involved docking the compounds into the binding pocket of the BCL-2 protein to predict their binding energies.[3] Similarly, docking studies have been used to evaluate indole derivatives as potential inhibitors of enzymes like COX-1 and COX-2.[5]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that relate the quantitative chemical structure features of a series of compounds to their biological activity. For example, a 2D-QSAR study was conducted on 14 indole derivatives to establish a relationship between their structural properties and antibacterial activity.[4] This involves calculating various molecular descriptors (e.g., hydrophobic, electronic, topological) and using multiple linear regression to build the model.[4]

In Silico ADME/Tox Prediction

In silico tools such as OSIRIS and SwissADME are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties of compounds. These predictions help in assessing the drug-likeness and potential liabilities of the synthesized molecules at an early stage of drug discovery.[2]

Visualizing the Workflow and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the research process, from synthesis to both experimental and computational evaluation.

experimental_computational_workflow cluster_synthesis Chemical Synthesis cluster_experimental Experimental Validation cluster_computational Computational Modeling synthesis This compound Derivatives Synthesis bio_assay In Vitro Biological Assays (e.g., Cytotoxicity, OXPHOS) synthesis->bio_assay comp_model In Silico Models (e.g., Docking, QSAR, ADME) synthesis->comp_model exp_data Experimental Data (e.g., IC50 values) bio_assay->exp_data cross_validation Cross-Validation Structure-Activity Relationship exp_data->cross_validation Comparison comp_data Predicted Data (e.g., Docking Scores, Activity) comp_model->comp_data comp_data->cross_validation Comparison signaling_pathway_inhibition compound This compound Derivative target Target Protein (e.g., BCL-2, COX-2, Mitochondria) compound->target Inhibition pathway Cellular Signaling Pathway (e.g., Apoptosis, Inflammation, Metabolism) target->pathway response Biological Response (e.g., Cancer Cell Death, Reduced Inflammation) pathway->response

References

Safety Operating Guide

Proper Disposal of (1H-indol-6-yl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of (1H-indol-6-yl)methanol. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. The following protocols are based on general best practices for chemical waste management and should be supplemented by your institution's specific Environmental Health and Safety (EHS) guidelines.

I. Immediate Safety and Hazard Information

Key Assumed Hazards:

  • May cause skin, eye, and respiratory irritation.

  • The toxicological properties have not been thoroughly investigated.

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. All handling of the solid compound and its solutions should be conducted in a well-ventilated fume hood.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

1. Waste Collection:

  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled waste container for all this compound waste, including contaminated solids (e.g., weighing paper, gloves) and solutions.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS office. Incompatible wastes can lead to dangerous chemical reactions.

2. Waste Storage:

  • Container Sealing: Keep the waste container tightly sealed when not in use to prevent the release of vapors.

  • Storage Location: Store the waste container in a designated, well-ventilated, and cool, dry area.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents.

3. Final Disposal:

  • EHS Coordination: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Provide the EHS office with a complete and accurate description of the waste.

Data Presentation

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE ItemSpecification
Eye ProtectionChemical safety goggles
Hand ProtectionNitrile or other chemically resistant gloves
Body ProtectionStandard laboratory coat
RespiratoryUse in a certified chemical fume hood

Table 2: Waste Container Specifications

AttributeRequirement
MaterialChemically resistant (e.g., HDPE, glass)
Labeling"Hazardous Waste," Chemical Name, Concentration, Date
ConditionLeak-proof, with a secure-fitting cap
StatusKept closed when not actively adding waste

Experimental Protocols

Spill Response Protocol:

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Contain: For small spills, use a non-combustible absorbent material like vermiculite or sand to contain the spill.

  • Collect: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, as recommended by your EHS office.

Exposure Response Protocol:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Mandatory Visualization

DisposalWorkflow cluster_Handling Chemical Handling cluster_WasteCollection Waste Generation & Collection cluster_StorageDisposal Storage & Final Disposal cluster_Spill Spill Emergency Start Handling this compound PPE Wear Appropriate PPE Start->PPE FumeHood Work in Fume Hood PPE->FumeHood GenerateWaste Generate Waste FumeHood->GenerateWaste CollectWaste Collect in Labeled, Sealed Container GenerateWaste->CollectWaste Segregate Segregate from Incompatible Wastes CollectWaste->Segregate StoreWaste Store in Ventilated Area with Secondary Containment Segregate->StoreWaste ContactEHS Contact EHS for Pickup StoreWaste->ContactEHS Disposal Professional Disposal ContactEHS->Disposal Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Contain Contain Spill Evacuate->Contain CollectSpill Collect Spill Waste Contain->CollectSpill CollectSpill->CollectWaste Decontaminate Decontaminate Area CollectSpill->Decontaminate

Caption: Disposal workflow for this compound.

This document is intended as a guide and does not supersede institutional or regulatory requirements. Always consult your institution's Environmental Health and Safety office for specific disposal protocols.

Essential Safety and Operational Guide for Handling (1H-indol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of (1H-indol-6-yl)methanol (CAS: 1075-26-9).

This document provides crucial safety protocols and logistical information to ensure the safe handling and disposal of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The associated GHS pictogram is the GHS07 Exclamation Mark, indicating that the substance is an irritant, skin sensitizer, and may be harmful.[1][3][4]

The following table summarizes the recommended personal protective equipment (PPE) for handling this chemical.

Protection Type Equipment Rationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.To prevent eye irritation or serious eye damage from splashes or dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat.To prevent skin irritation upon contact.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.To prevent respiratory tract irritation from dust or vapors.
Hand Hygiene Wash hands thoroughly after handling.To prevent accidental ingestion.

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Ventilated Fume Hood prep_ppe->prep_hood Ensure Safety Measures emergency_exposure Exposure: Flush Affected Area, Seek Medical Attention prep_ppe->emergency_exposure handling_weigh Weigh Solid Chemical prep_hood->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve emergency_spill Small Spill: Absorb with Inert Material handling_weigh->emergency_spill handling_transfer Transfer Solution handling_dissolve->handling_transfer handling_dissolve->emergency_spill cleanup_decontaminate Decontaminate Glassware and Surfaces handling_transfer->cleanup_decontaminate After Experiment handling_transfer->emergency_spill cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Certified Hazardous Waste Vendor cleanup_waste->cleanup_dispose

Safe handling and disposal workflow.

Detailed Methodologies

Handling Protocol:

  • Preparation: Before handling, ensure you are wearing the appropriate personal protective equipment as detailed in the table above. All work should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Weighing: Carefully weigh the solid this compound on a tared weigh boat or paper inside the fume hood. Avoid creating dust.

  • Dissolving: Add the solid to the desired solvent in a suitable flask. Gently swirl or stir to dissolve. If heating is required, use a controlled heating source such as a heating mantle with a stirrer.

  • Transfer: Use appropriate glassware (e.g., pipettes, graduated cylinders) to transfer the solution.

Disposal Plan:

  • Waste Collection: All waste materials containing this compound, including contaminated consumables (e.g., gloves, weigh boats), should be collected in a clearly labeled, sealed, and compatible hazardous waste container.

  • Waste Segregation: Do not mix this waste with other incompatible waste streams.

  • Disposal: The hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

By following these guidelines, researchers can safely handle this compound and contribute to a secure and productive laboratory environment.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
(1H-indol-6-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.